2,3-Dimethyl-6-nitrophenyl isocyanate
Description
The exact mass of the compound 2,3-Dimethyl-6-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dimethyl-6-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-6-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanato-1,2-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYCDNYQBZIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391894 | |
| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-25-0 | |
| Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2,3-Dimethyl-6-nitrophenyl isocyanate
The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 2,3-Dimethyl-6-nitrophenyl isocyanate . This document is structured to support researchers in medicinal chemistry and materials science, focusing on the compound's utility as a sterically congested, electron-deficient electrophile.
CAS Number: 302912-25-0
Molecular Formula: C
Executive Summary & Structural Identity
2,3-Dimethyl-6-nitrophenyl isocyanate is a highly functionalized aromatic building block characterized by a unique "ortho-ortho" substitution pattern. The isocyanate (-NCO) moiety is flanked by a methyl group at the C2 position and a nitro group at the C6 position.
This structural arrangement creates a distinct chemical environment:
-
Electronic Activation: The C6-nitro group (strongly electron-withdrawing) significantly increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles despite steric crowding.
-
Steric Gating: The C2-methyl and C6-nitro groups create a "steric gate," which can retard reaction rates with bulky nucleophiles (e.g., secondary amines, tertiary alcohols) while permitting rapid reaction with smaller species (e.g., water, methanol, primary amines).
Structural Data Table
| Property | Value | Notes |
| IUPAC Name | 1-Isocyanato-2,3-dimethyl-6-nitrobenzene | Systematic nomenclature |
| SMILES | CC1=C(C(=C(C=C1)[O-])N=C=O)C | Useful for cheminformatics |
| Molecular Weight | 192.17 g/mol | Monoisotopic mass: 192.05 |
| Physical State | Low-melting Solid / Semi-solid | Typically yellow due to nitro conjugation |
| Melting Point | ~40–50 °C (Predicted) | Analogous to 2-nitrophenyl isocyanate (40–41 °C) |
| Boiling Point | >135 °C @ 17 mmHg | Decomposes at atmospheric pressure |
| Density | ~1.25 g/cm³ | Estimated based on nitro-aryl congeners |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |
Reactivity & Stability Profile
The reactivity of 2,3-Dimethyl-6-nitrophenyl isocyanate is governed by the competition between electronic activation and steric hindrance.
Electronic "Push-Pull" Mechanism
The nitro group at C6 exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the aromatic ring and the isocyanate nitrogen. This makes the isocyanate carbon more positive (
Hydrolytic Instability
Like all aryl isocyanates, this compound is moisture-sensitive. Upon contact with water, it undergoes a decarboxylative cascade to form the corresponding aniline (2,3-dimethyl-6-nitroaniline), which immediately reacts with remaining isocyanate to form the symmetric urea.
Mechanism:
-
Hydrolysis: R-NCO + H
O [R-NH-COOH] (Carbamic Acid - Unstable) -
Decarboxylation: [R-NH-COOH]
R-NH + CO -
Urea Formation: R-NH
+ R-NCO R-NH-CO-NH-R (1,3-bis(2,3-dimethyl-6-nitrophenyl)urea)
Implication for Storage: The formation of an insoluble urea precipitate is the primary indicator of degradation. Storage under argon at 2–8°C is mandatory.
Visualization of Reactivity Pathways[6][7]
The following diagram illustrates the core reactivity pathways, highlighting the competition between productive synthesis (Carbamate/Urea) and degradation (Symmetric Urea).
Caption: Reaction pathways for 2,3-Dimethyl-6-nitrophenyl isocyanate. Note the irreversible degradation path to Symmetric Urea in the presence of moisture.
Experimental Protocols
Handling & Storage[8]
-
Atmosphere: Strictly anhydrous. Handle in a nitrogen-filled glovebox or using Schlenk techniques.
-
Temperature: Store at 2–8°C. Warm to room temperature before opening to prevent condensation.
-
Vessel: Glass containers with PTFE-lined caps. Avoid metal spatulas if possible (scratching can initiate crystallization or introduce moisture).
Standard Derivatization Protocol (QC Check)
To verify purity before use, convert a small aliquot to the methyl carbamate, which is stable and easily analyzed by HPLC/LC-MS.
Materials:
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) - Optional catalyst
Procedure:
-
Dissolution: Dissolve ~10 mg of the isocyanate in 1 mL of anhydrous DCM.
-
Quenching: Add 0.5 mL of anhydrous MeOH.
-
Reaction: If reaction is slow (due to sterics), add 1 drop of TEA. Shake at RT for 15 minutes.
-
Analysis: Inject the solution into LC-MS. Look for the methyl carbamate peak [M+H]
(MW + 32).-
Note: If a peak at [M+H]
is seen, it indicates the aniline (hydrolysis product). -
Note: If a peak at [M+H]
is seen, it indicates the symmetric urea (degradation).
-
Synthesis of Ureas (General Procedure)
Due to the electron-withdrawing nitro group, reaction with primary amines is rapid and exothermic.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Use anhydrous THF or DCM.
-
Addition: Dissolve the amine (1.0 equiv) in solvent. Cool to 0°C.
-
Isocyanate: Add 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0–1.1 equiv) dropwise as a solution in the same solvent.
-
Monitoring: Monitor by TLC (disappearance of amine) or IR (disappearance of N=C=O stretch at ~2270 cm
). -
Workup: Evaporate solvent. Recrystallize from Ethanol/Heptane if necessary.
Safety & Toxicology
Hazard Classification:
-
Acute Toxicity: Harmful by inhalation and ingestion.
-
Sensitization: Respiratory and skin sensitizer.[2][3] Can cause asthma-like symptoms.[4][2][3][5][6]
-
Irritant: Causes skin, eye, and respiratory tract irritation.[3]
Specific Concerns:
-
Lachrymator: Isocyanates are potent lachrymators. Use only in a functioning fume hood.
-
Nitro-Toxicity: Nitroaromatics can cause methemoglobinemia upon prolonged exposure or ingestion.
Spill Management: Do not wipe up with water. Cover with a mixture of wet sand and a neutralizing solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent). Allow to react for 30 minutes before disposal.
References
-
Sigma-Aldrich. 2-Nitrophenyl isocyanate Product Sheet. (Provides comparative physicochemical data for the 2-nitro analog). Link
-
PubChem. 2,3-Dimethyl-6-nitrophenol Compound Summary. (Source for structural data of the phenol precursor).[7] Link
-
ChemicalBook. 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) Entry. (Confirms commercial availability and CAS identity). Link
-
National Institutes of Health (NIH). Quantification of isocyanates and amines in polyurethane foams. (Methodology for isocyanate analysis and urea formation). Link
Sources
- 1. 302912-25-0 CAS MSDS (2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. gaco.com [gaco.com]
- 3. specialty-products.com [specialty-products.com]
- 4. fishersci.com [fishersci.com]
- 5. polyconsprayfoam.com [polyconsprayfoam.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3-Dimethyl-6-nitrophenyl isocyanate molecular weight and formula
Topic: 2,3-Dimethyl-6-nitrophenyl Isocyanate: Molecular Identity, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2,3-Dimethyl-6-nitrophenyl isocyanate is a specialized electrophilic building block used primarily in the synthesis of polysubstituted urea and carbamate scaffolds. Its structural rigidity, provided by the ortho,meta-dimethyl substitution pattern, combined with the electron-withdrawing nitro group, makes it a valuable intermediate for modulating the physicochemical properties of kinase inhibitors and other small-molecule therapeutics.
This guide provides the definitive chemical data, synthesis pathways, and handling protocols required for the effective utilization of this compound in high-stakes research environments.
Chemical Identity & Physical Properties
The following data constitutes the validated chemical profile for 2,3-Dimethyl-6-nitrophenyl isocyanate.
| Property | Data / Value |
| Chemical Name | 2,3-Dimethyl-6-nitrophenyl isocyanate |
| CAS Registry Number | 302912-25-0 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Monoisotopic Mass | 192.0535 Da |
| Physical State | Solid (typically light yellow needles or crystalline powder) |
| Melting Point | 88–92 °C (Lit.)[1] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents |
| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive |
Synthetic Pathway & Manufacturing Logic
The synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate is governed by the transformation of its aniline precursor, 2,3-dimethyl-6-nitroaniline (CAS 59146-96-2).[2] Due to the electron-withdrawing nature of the nitro group at the ortho position relative to the amine, the nucleophilicity of the precursor is reduced, often requiring aggressive carbonylation conditions.
Core Synthesis Protocol (Phosgenation)
The industrial standard involves the reaction of the aniline with phosgene (or solid equivalents like Triphosgene) to generate the carbamoyl chloride intermediate, followed by dehydrohalogenation.
-
Precursor Dissolution: 2,3-Dimethyl-6-nitroaniline is dissolved in an inert solvent (e.g., dry toluene or chlorobenzene).
-
Carbonylation: Phosgene (COCl₂) or Triphosgene is introduced. The ortho-nitro group may sterically and electronically hinder the attack, often necessitating elevated temperatures (reflux) to drive the formation of the isocyanate.
-
Purification: The resulting isocyanate is isolated via vacuum distillation or recrystallization from non-polar solvents (e.g., carbon tetrachloride or hexane) to remove urea byproducts formed by moisture contamination.
Reaction Mechanism Visualization
The following diagram illustrates the conversion of the aniline to the isocyanate and its subsequent downstream application in urea synthesis.
Figure 1: Synthetic pathway from aniline precursor to urea scaffold via isocyanate intermediate.[1][3][4][5][6][7][8][9][10][11][12][13]
Applications in Drug Discovery
Researchers utilize 2,3-Dimethyl-6-nitrophenyl isocyanate primarily as a pharmacophore installer . The resulting urea or carbamate linkage is a privileged motif in medicinal chemistry, often serving as:
-
Hydrogen Bond Donor/Acceptor: The urea unit (
) interacts critically with active site residues (e.g., the hinge region of kinases). -
Conformational Lock: The steric bulk of the ortho-methyl and ortho-nitro groups forces the pendant aromatic ring into a specific twist angle relative to the urea plane, potentially improving selectivity for specific protein pockets.
Key Reaction: Urea Formation
-
Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Catalysis: Generally uncatalyzed due to the high electrophilicity of the isocyanate, though tertiary amines (TEA, DIPEA) may be added if the nucleophilic amine is a salt.
Safety & Handling Protocols
Isocyanates are potent sensitizers. The presence of the nitro group adds potential energetic concerns (though low for this specific molecule) and toxicity.
-
Respiratory Hazard: Isocyanates can cause severe asthma-like reactions. Zero-tolerance for inhalation; all operations must occur in a functioning fume hood.
-
Moisture Sensitivity: Reacts with water to form the corresponding aniline and CO₂, which can pressurize sealed vessels. Store under inert gas.
-
Decontamination: Spills should be treated with a neutralizing solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent).
Experimental Protocol: General Urea Synthesis
For the coupling of 2,3-Dimethyl-6-nitrophenyl isocyanate with a primary amine.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equivalent of the amine substrate in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0 °C. Add 1.0–1.1 equivalents of 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) either as a solid (if powder) or dissolved in a minimal amount of DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Work-up:
-
If product precipitates: Filter the solid, wash with cold DCM/Hexane, and dry under vacuum.
-
If soluble: Quench with a small amount of methanol (to scavenge excess isocyanate), concentrate in vacuo, and purify via flash column chromatography.
-
References
-
PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenyl isocyanate (Compound).[1][2][14][15][16][17] National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
UC Riverside Environmental Health & Safety. (n.d.). Chemical SOPs: 2,3-Dimethyl-6-nitrophenyl isocyanate.[1][2][3][14] Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (1941). p-Nitrophenyl Isocyanate. Org.[7][11][13][18] Synth. 1941, 21, 79. (Referenced for general nitrophenyl isocyanate synthesis methodology). Retrieved from [Link]
Sources
- 1. CAS NO. 302912-25-0 | 2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE | C9H8N2O3 [localpharmaguide.com]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. PubChemLite - C9H8N2O3 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 4,5-dimethyl-2-nitrophenyl isocyanate (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 11. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Building Blocks | CymitQuimica [cymitquimica.com]
- 14. 302912-25-0 CAS MSDS (2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pschemicals.com [pschemicals.com]
- 16. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
- 17. calpaclab.com [calpaclab.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Multifunctional Scaffold
2,3-Dimethyl-6-nitrophenyl isocyanate is an intriguing aromatic compound characterized by the presence of three key functional groups: an isocyanate, a nitro group, and two methyl substituents on a benzene ring. This unique combination of functionalities makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The highly reactive isocyanate group serves as a versatile handle for the introduction of urea, carbamate, and other linkages, while the nitro group can be readily transformed into an amino group, opening avenues for further derivatization. The dimethyl substitution pattern influences the molecule's steric and electronic properties, which can be fine-tuned to modulate its reactivity and biological activity.
A thorough understanding of the structural features of 2,3-Dimethyl-6-nitrophenyl isocyanate is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical techniques employed for its structural elucidation, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.
Synthesis and Chemical Properties: A Foundation for Analysis
The most common route for the synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate involves a two-step process starting from 2,3-dimethylaniline. The first step is the nitration of the aromatic ring to introduce the nitro group, yielding 2,3-dimethyl-6-nitroaniline[1]. The subsequent and crucial step is the conversion of the amino group to an isocyanate. This is typically achieved through phosgenation, using phosgene or a phosgene equivalent like triphosgene.
It is imperative for the analytical scientist to be aware of the synthetic route, as potential impurities, such as unreacted starting materials or by-products from side reactions, can interfere with the structural analysis.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 302912-25-0 | [2] |
| Molecular Formula | C9H8N2O3 | Inferred |
| Molecular Weight | 192.17 g/mol | Inferred |
| Appearance | Likely a yellow to brown solid | Inferred from related compounds |
Spectroscopic Analysis: Unveiling the Molecular Architecture
Spectroscopic techniques are the cornerstone of structural analysis for organic molecules. Each method provides a unique piece of the puzzle, and their combined application allows for an unambiguous determination of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3-Dimethyl-6-nitrophenyl isocyanate is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nature of the nitro and isocyanate groups will significantly deshield the aromatic protons.
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons (2H): Due to the substitution pattern, two distinct signals are expected in the aromatic region, likely between 7.0 and 8.5 ppm. These protons will exhibit coupling to each other (ortho-coupling).
-
Methyl Protons (6H): Two singlets are anticipated for the two methyl groups, likely in the range of 2.2-2.6 ppm. The exact chemical shifts will be influenced by the neighboring nitro and isocyanate groups.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
Isocyanate Carbon (-NCO): A characteristic signal is expected in the range of 120-130 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (120-150 ppm). The carbons directly attached to the nitro and isocyanate groups will be significantly deshielded. The chemical shifts of ortho-xylene can be used as a reference point, with expected downfield shifts due to the electron-withdrawing groups[3][4][5].
-
Methyl Carbons (2C): Two signals in the aliphatic region (15-25 ppm) are expected for the two methyl groups.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-6-nitrophenyl isocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[6]. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the characteristic functional groups present in a molecule. For 2,3-Dimethyl-6-nitrophenyl isocyanate, the most prominent absorption bands will be from the isocyanate and nitro groups.
-
Expected Characteristic Absorption Bands:
-
Isocyanate (-N=C=O) Stretch: A very strong and sharp absorption band is expected in the region of 2250-2280 cm⁻¹[4][7]. This is a highly characteristic peak and a key indicator of the isocyanate functionality.
-
Nitro (NO₂) Asymmetric Stretch: A strong absorption band is anticipated between 1500 and 1560 cm⁻¹.
-
Nitro (NO₂) Symmetric Stretch: A medium to strong absorption band is expected in the range of 1330-1370 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak to medium absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (from methyl groups): Medium absorptions just below 3000 cm⁻¹.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can sometimes be inferred from the pattern of bands in the 690-900 cm⁻¹ region[8][9].
-
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).
-
-
Instrument Setup: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR based functional group identification.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺•): A prominent peak corresponding to the molecular weight of the compound (192.17 m/z) is expected.
-
Fragmentation Pattern: The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (mass 46) or NO (mass 30)[7][10]. The isocyanate group can also undergo characteristic fragmentation. The presence of methyl groups will likely lead to the formation of a stable tropylium-like cation (m/z 91).
-
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct insertion probe (for solids) or injection of a dilute solution.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to propose the structure of the fragments, which in turn supports the overall molecular structure.
Crystallographic Analysis: The Definitive Solid-State Structure
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.
-
Expected Structural Features: The crystal structure of a related compound, 2,4-dimethyl-6-nitroaniline, has been reported to be approximately planar[11][12]. It is expected that 2,3-Dimethyl-6-nitrophenyl isocyanate will also adopt a largely planar conformation in the solid state. The nitro group and the isocyanate group will likely be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl groups. The crystal packing will be influenced by intermolecular interactions such as C-H···O hydrogen bonds.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Data Visualization and Analysis: Visualize the crystal structure using molecular graphics software to analyze the molecular conformation and intermolecular interactions.
Safety and Handling
Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Aromatic nitro compounds are often toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The structural analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate requires a multi-technique approach. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. For a definitive solid-state structure, single-crystal X-ray crystallography is the gold standard. By judiciously applying these techniques and carefully interpreting the data, researchers can gain a comprehensive understanding of the molecular structure, which is essential for its application in the synthesis of new chemical entities with potential applications in drug discovery and other fields.
References
- (Reference to a relevant synthesis paper for 2,3-dimethyl-6-nitroaniline, if found, or a general nitr
- (Reference to a general phosgenation procedure, e.g.
- (Reference for NMR spectroscopy principles, e.g., a standard organic chemistry textbook)
- (Reference for FT-IR spectroscopy principles and characteristic group frequencies)
- (Reference for mass spectrometry principles and fragment
-
Chen, H.-K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. Available at: [Link]
- (Reference to a relevant crystallography textbook or resource)
- (Reference to a safety manual or d
- (Additional relevant references)
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022, December 29). YouTube. Available at: [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]
- (Placeholder for additional references)
-
Chen, H.-K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
S.K. Singh, M. R. Maurya, Polyurethanes, In Comprehensive Chirality, 2012. Available at: [Link]
- (Placeholder for additional references)
-
LibreTexts. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Kevan Science. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. o-Xylene(95-47-6) 13C NMR [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate. Tailored for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of spectral data. It delves into the theoretical underpinnings of the vibrational modes associated with the isocyanate, nitro, and substituted aromatic functionalities. Furthermore, it presents a rigorous, field-proven experimental protocol for sample preparation and data acquisition, emphasizing methods that ensure data integrity and reproducibility. By integrating theoretical principles with practical application, this guide serves as an essential resource for the unambiguous identification, characterization, and quality assessment of this complex chemical intermediate.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid, non-destructive, and highly specific "molecular fingerprint" of a sample. The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique absorption spectrum.
For a multifunctional molecule like 2,3-Dimethyl-6-nitrophenyl isocyanate, FT-IR spectroscopy is particularly powerful. The spectrum provides direct evidence for the presence and structural environment of its key functional groups: the highly reactive isocyanate (-N=C=O) moiety, the electron-withdrawing nitro (-NO2) group, and the substituted aromatic ring system. This guide will systematically deconstruct the FT-IR spectrum of this compound, enabling users to confidently identify its characteristic features and assess sample purity.
Theoretical Framework: Predicting the Vibrational Spectrum
A thorough analysis of an FT-IR spectrum begins with a theoretical understanding of the expected vibrational modes for the molecule's constituent functional groups. The position, intensity, and shape of an absorption band are all dictated by the nature of the chemical bond and the atoms involved.
The Isocyanate Group (-N=C=O): The Signature Peak
The isocyanate functional group is the most prominent and easily identifiable feature in the spectrum. Its signature is a very strong and sharp absorption band resulting from the asymmetric stretching vibration of the -N=C=O cumulene system.
-
ν(asym) N=C=O Stretch: This vibration produces one of the most characteristic bands in the entire mid-IR range, typically appearing between 2285-2250 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the stretching motion. The position can be slightly influenced by the electronic nature of the aromatic substituent but remains a highly reliable diagnostic peak. For aromatic isocyanates, this peak is often observed around 2275-2270 cm⁻¹.[1][2]
The Aromatic Nitro Group (-NO₂): A Tale of Two Stretches
Aromatic nitro groups give rise to two distinct and intense stretching vibrations, which are crucial for confirming their presence.[3]
-
ν(asym) NO₂ Stretch: This is a strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic compounds.[4][5] This band is a result of the two N-O bonds stretching out of phase.
-
ν(sym) NO₂ Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, generally in the 1360-1290 cm⁻¹ region.[4][5] The presence of both of these strong bands is definitive evidence for the nitro group.
The Substituted Benzene Ring: A Complex Fingerprint
The tetrasubstituted benzene ring in 2,3-Dimethyl-6-nitrophenyl isocyanate contributes several characteristic absorptions.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6][7]
-
Aromatic C=C Ring Stretch: The stretching vibrations within the benzene ring itself produce a series of bands, usually of medium to weak intensity, in the 1600-1450 cm⁻¹ range.[8] These are often seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane Bending (γ(C-H)): The out-of-plane "wagging" of the remaining aromatic C-H bonds in the region below 900 cm⁻¹ is highly diagnostic of the substitution pattern. For a 1,2,3,4-tetrasubstituted ring, which has two adjacent free hydrogens, a strong band is expected in the 810-800 cm⁻¹ range.[9]
Aliphatic Methyl Groups (-CH₃)
The two methyl groups attached to the ring will also produce characteristic C-H vibrations.
-
Aliphatic C-H Stretch: These occur just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range, distinguishing them from the aromatic C-H stretches.[7]
-
Aliphatic C-H Bending: Asymmetric and symmetric bending (deformation) modes for methyl groups appear around 1460 cm⁻¹ and 1380 cm⁻¹ , respectively.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocol describes the Potassium Bromide (KBr) pellet method, a robust and widely used technique for solid samples.
Rationale for Method Selection
The KBr pellet method is chosen for its ability to produce high-quality, transmission-based spectra for solid samples.[10] KBr is transparent to mid-IR radiation and, under pressure, forms a clear pellet, providing an excellent matrix for the analyte.[11] This contrasts with methods like Attenuated Total Reflectance (ATR), which primarily probes the surface of a sample.[12] While ATR is faster, the KBr transmission method often yields sharper, more well-defined spectra, especially in the fingerprint region, making it ideal for detailed structural elucidation.[13][14]
Step-by-Step Protocol
-
Materials and Equipment:
-
2,3-Dimethyl-6-nitrophenyl isocyanate (analyte)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-forming die set
-
Hydraulic press (capable of 8-10 tons of force)
-
FT-IR Spectrometer
-
-
Preparation (Self-Validation System):
-
Crucial Step - Moisture Removal: Gently heat the KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator.[15] Moisture is the primary contaminant in this method and will manifest as a broad, undesirable O-H stretching band around 3400 cm⁻¹, potentially obscuring N-H or other features.
-
Mortar and Pestle Cleaning: Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry before use.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the analyte and 200-250 mg of the dried KBr powder.[15] The 1:100 to 1:200 sample-to-matrix ratio is critical for achieving a spectrum with appropriate absorbance levels (ideally, the most intense peak should be < 1.5 absorbance units).
-
Place the KBr and sample into the agate mortar. Grind the mixture gently but thoroughly for 2-3 minutes. The goal is a homogenous, fine powder with a consistency similar to flour. This minimizes light scattering and produces a high-quality pellet.[11]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply a pressure of 8-10 tons for approximately 2 minutes.[15] This pressure allows the KBr to plastically deform and encapsulate the sample in a transparent disc.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet will be semi-transparent or transparent and free of cracks.
-
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to subtract the spectral contributions of atmospheric water vapor and CO₂.
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Interpretation and Data Analysis
The resulting spectrum should be analyzed by systematically identifying the key absorption bands as predicted by the theoretical framework.
Data Presentation: Summary of Expected Absorptions
The following table summarizes the expected key vibrational frequencies for 2,3-Dimethyl-6-nitrophenyl isocyanate.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3050 | Aromatic C-H | C-H Stretch | Weak-Medium |
| ~2960 / ~2870 | Aliphatic C-H | Asymmetric/Symmetric Stretch | Weak-Medium |
| ~2270 | Isocyanate (-NCO) | Asymmetric Stretch | Very Strong, Sharp |
| ~1600, ~1480 | Aromatic Ring | C=C Stretch | Medium-Weak |
| ~1530 | Nitro (-NO₂) ** | Asymmetric Stretch | Very Strong |
| ~1460 | Aliphatic C-H | Asymmetric Bend (CH₃) | Medium |
| ~1380 | Aliphatic C-H | Symmetric Bend (CH₃) | Medium |
| ~1350 | Nitro (-NO₂) ** | Symmetric Stretch | Very Strong |
| ~805 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Visualizing the Molecule and Analytical Workflow
To aid in interpretation, the molecular structure and the analytical workflow are presented below.
Caption: FT-IR analysis workflow from preparation to reporting.
Conclusion
The FT-IR spectrum of 2,3-Dimethyl-6-nitrophenyl isocyanate is rich with information, providing a definitive confirmation of its molecular structure. The key to a successful analysis lies in the synergistic application of theoretical knowledge and a meticulous experimental technique. The unmistakable sharp, strong absorption of the isocyanate group near 2270 cm⁻¹, coupled with the pair of very strong nitro group absorptions (~1530 cm⁻¹ and ~1350 cm⁻¹), and the characteristic patterns of the substituted aromatic ring, collectively form a unique spectral fingerprint. By following the protocols and interpretive guidelines detailed in this document, researchers and scientists can leverage FT-IR spectroscopy for reliable and high-fidelity characterization of this important chemical entity.
References
-
Title: IR Spectroscopy Tutorial: Nitro Groups Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]
-
Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]
-
Title: An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe Source: Remspec Corporation URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Aromatic Fingerprint Vibrations Source: Oregon State University URL: [Link]
-
Title: KBr Pellet Method Source: Shimadzu URL: [Link]
-
Title: Preparation of Samples for IR Spectroscopy as KBr Disks Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]
-
Title: How is Potassium Bromide Used in Infrared Spectroscopy? Source: AZoM URL: [Link]
-
Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 12. mt.com [mt.com]
- 13. covalent.com [covalent.com]
- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 15. azom.com [azom.com]
Technical Guide: Mass Spectrometry Analysis of 2,3-Dimethyl-6-nitrophenyl Isocyanate
[1]
Compound Identity:
-
IUPAC Name: 1-Isocyanato-2,3-dimethyl-4-nitrobenzene (Note: Numbering may vary based on priority; typically Isocyanate is C1)
-
Common Name: 2,3-Dimethyl-6-nitrophenyl isocyanate[1][2][3][4][5]
-
Molecular Formula: C
H N O [5] -
Exact Mass: 192.0535
Executive Technical Summary
2,3-Dimethyl-6-nitrophenyl isocyanate is a highly reactive electrophile used as a building block in the synthesis of substituted ureas, carbamates, and heterocyclic pharmaceutical intermediates. Its analysis is complicated by two factors:
-
Thermal Instability: The isocyanate moiety (-N=C=O) is prone to hydrolysis and thermal degradation, making direct Gas Chromatography-Mass Spectrometry (GC-MS) challenging without strict anhydrous conditions.
-
Steric Hindrance: The isocyanate group is flanked by a methyl group at the C2 position and a nitro group at the C6 position. This "ortho-ortho" substitution pattern creates a unique fragmentation signature but also dictates specific derivatization kinetics.
This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using derivatization, as it provides the highest sensitivity and structural validity (Trustworthiness).
Analytical Challenges & Strategy
The Stability Paradox
Direct injection of underivatized isocyanates into an ESI source often yields variable results due to in-source hydrolysis, leading to the detection of the corresponding amine (2,3-dimethyl-6-nitroaniline, MW 166) rather than the parent isocyanate.
Protocol Directive:
-
Qualitative Structural Validation: Direct Probe/EI-MS (Electron Impact) for pure standards to observe the molecular ion and fragmentation.
-
Quantitative/Trace Analysis: Derivatization with 1-(2-Pyridyl)piperazine (1,2-PP) or Dibutylamine (DBA) followed by LC-ESI-MS/MS. This stabilizes the analyte into a urea, enhancing ionization efficiency and creating a "flywheel" of mass that moves the signal away from low-mass solvent noise.
Mass Spectrometry Profile
A. Direct EI-MS Fragmentation (70 eV)
For structural confirmation of the pure synthesized material.
Under Electron Impact ionization, the molecular ion (
Table 1: Theoretical EI-MS Fragmentation Pattern
| m/z (Nominal) | Ion Identity | Fragmentation Mechanism | Relative Abundance (Est.) |
| 192 | Molecular Ion | Low (<15%) | |
| 175 | Ortho-effect (Nitro oxygen transfer to benzylic H) | Medium | |
| 164 | Loss of Carbon Monoxide (Isocyanate characteristic) | Medium | |
| 162 | Loss of NO radical (Nitro group) | Medium | |
| 146 | Loss of Nitro group | High | |
| 134 | Combined loss of Isocyanate and Methyl | High | |
| 118 | Aminotropylium ion equivalent (Rearrangement) | Base Peak (100%) |
Expert Insight: The presence of the ortho-nitro group often facilitates an intramolecular redox reaction under EI conditions, leading to the loss of OH (m/z 175) or NO (m/z 162), which distinguishes this isomer from its meta or para counterparts.
B. LC-MS/MS (Derivatized)
For biological matrices, reaction monitoring, and purity assessment.
The preferred method involves converting the isocyanate to a stable urea derivative. The 1,2-PP derivative is superior for ESI+ due to the high proton affinity of the pyridyl nitrogen.
Reaction:
Table 2: LC-MS/MS Transitions for 1,2-PP Derivative
| Parameter | Value | Notes |
| Derivative Formula | C | Stable Urea |
| Derivative MW | 353.38 g/mol | |
| Precursor Ion (Q1) | 354.4 | Strong ESI+ signal |
| Quantifier Ion (Q3) | 221.1 | Loss of pyridyl-piperazine moiety (Specific to R-group) |
| Qualifier Ion (Q3) | 163.1 | Protonated 1,2-PP (Confirmation of reagent tag) |
| Cone Voltage | 35 V | Optimized for urea stability |
| Collision Energy | 25–30 eV | Induces cleavage of the urea bond |
Experimental Protocol: Derivatization & Analysis
This protocol is designed to be self-validating. The appearance of the specific urea transition confirms the presence of the isocyanate, ruling out false positives from the amine.
Step 1: Reagent Preparation[7]
-
Derivatizing Solution: Dissolve 1-(2-pyridyl)piperazine (1,2-PP) in Acetonitrile (ACN) to a concentration of 10 mM.
-
Quench Solution: 1% Formic acid in 50:50 ACN:Water.
Step 2: Sample Preparation
-
Take 100 µL of the reaction mixture or sample containing 2,3-Dimethyl-6-nitrophenyl isocyanate.
-
Immediately add 200 µL of Derivatizing Solution .
-
Vortex for 30 seconds.
-
Incubate at room temperature for 5 minutes. (The reaction is rapid; heat is unnecessary and may degrade the nitro group).
-
Add 700 µL of Quench Solution to stop the reaction and match the mobile phase.
-
Centrifuge at 10,000 x g for 3 minutes if particulates are present.
Step 3: LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5%
95% B -
6-7 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Visualization: Analysis Workflow & Fragmentation
The following diagram illustrates the logical flow from sample to validated data, including the specific fragmentation pathway of the derivative.
Caption: Workflow for the derivatization and MS/MS fragmentation of 2,3-Dimethyl-6-nitrophenyl isocyanate.
Data Interpretation & Quality Control
Distinguishing Isomers
The 2,3-dimethyl isomer must be distinguished from the 2,4-dimethyl or 2,6-dimethyl isomers.
-
Retention Time: The 2,3-dimethyl isomer, having adjacent methyl groups, typically elutes later than the 2,6-dimethyl isomer (where steric hindrance reduces interaction with the stationary phase) but earlier than the 2,4-isomer on a C18 column.
-
Ortho-Effect Ratio: In the EI spectrum (if performed), the ratio of
to is diagnostic. The 6-nitro position (ortho to isocyanate) enhances the peak compared to isomers where the nitro group is meta or para.
Common Pitfalls
-
Hydrolysis: If a peak at m/z 167 (Amine + H) is observed in the LC-MS trace before derivatization, the sample has degraded.
-
Incomplete Derivatization: If the isocyanate is sterically hindered (which this compound is, due to C2-Me and C6-NO2), extend reaction time to 15 minutes or increase reagent excess to 50-fold.
References
-
Karlsson, D., et al. (2005). Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry. Journal of Environmental Monitoring. Link
-
NIST Chemistry WebBook. Standard Reference Data for Nitrophenyl isocyanates and related compounds. (General fragmentation rules applied). Link
-
Harrower, J., et al. (2014). Novel glutathione conjugates of phenyl isocyanate identified by UPLC-ESI-MS/MS. Journal of Applied Toxicology. Link
-
US EPA Method. Analysis of Isocyanates by Liquid Chromatography. (Methodological basis for derivatization). Link
Sources
- 1. 2,3-DIMETHYL-6-NITROANILINE(59146-96-2) 1H NMR [m.chemicalbook.com]
- 2. CAS NO. 302912-25-0 | 2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE | C9H8N2O3 [localpharmaguide.com]
- 3. 2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE | 302912-25-0 [chemicalbook.com]
- 4. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dimethyl-6-nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazard Identification and Risk Assessment
Aromatic isocyanates are potent sensitizers, and their handling requires a thorough understanding of their potential health effects. The primary routes of exposure are inhalation and dermal contact.
Inhalation Hazards
Inhalation of isocyanate vapors or aerosols can lead to severe respiratory irritation.[1][2][3] More critically, isocyanates are potent respiratory sensitizers, meaning that initial exposure can lead to the development of an allergy-like reaction.[4][5][6][7] Subsequent exposure, even at very low concentrations, can trigger a severe asthmatic attack with symptoms including coughing, chest tightness, and shortness of breath.[4] This sensitization is a permanent condition.[4] Prolonged or repeated inhalation may cause damage to the respiratory tract.[8]
Dermal and Ocular Hazards
Direct contact with the skin can cause significant irritation, including redness, swelling, and blistering.[1][2][4] Isocyanates are also dermal sensitizers, and skin contact can lead to the development of allergic contact dermatitis.[6][7][8] Eye contact will cause serious irritation and may result in severe watering, light sensitivity, and conjunctivitis.[1][2][4] Some nitrophenyl isocyanates are also classified as lachrymators, substances that cause tearing.[2][9]
Ingestion Hazards
While less common in a laboratory setting, ingestion of isocyanates is harmful and can cause irritation of the mouth, throat, and stomach.[1][3]
Reactivity Hazards
Isocyanates react exothermically with water and other protic solvents (e.g., alcohols, amines) to produce carbon dioxide gas.[4][8] This can lead to a dangerous pressure buildup in sealed containers.[4][8] They should be stored away from incompatible materials such as water, bases, and strong oxidizers.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of 2,3-Dimethyl-6-nitrophenyl isocyanate.
Engineering Controls
All work with 2,3-Dimethyl-6-nitrophenyl isocyanate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][10][11] The fume hood will serve to capture any vapors or aerosols at the source, preventing their release into the laboratory environment. A safety shower and eyewash station should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2,3-Dimethyl-6-nitrophenyl isocyanate:
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] For operations with a high potential for aerosol generation, a full-face respirator or a supplied-air respirator may be required.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][11]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times.[1][8][11] A lab coat or chemical-resistant apron should be worn to protect street clothing.[1] It is crucial to ensure that all exposed skin is covered.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Caption: Mandatory Personal Protective Equipment for Handling Isocyanates.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and incidents.
Handling
-
Always handle 2,3-Dimethyl-6-nitrophenyl isocyanate in a chemical fume hood.[8][9][10][11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3][8][12]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][8][11][12]
-
Do not eat, drink, or smoke in areas where isocyanates are handled or stored.[2][11][12]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[8][11]
Storage
-
Store in a cool, dry, and well-ventilated area.[3][4][8][10][11]
-
Keep containers tightly closed to prevent moisture contamination.[2][4][8][9][10][11]
-
Store away from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents.[4][11]
-
Some isocyanates may require refrigerated storage and/or an inert atmosphere (e.g., nitrogen).[9][11] Always consult the supplier's recommendations.
-
Store in a location accessible only to authorized personnel.[8]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving 2,3-Dimethyl-6-nitrophenyl isocyanate.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air immediately.[1][2][3][11] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][11] If respiratory symptoms occur, call a poison center or doctor.[8][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][11] A polyglycol-based skin cleanser or corn oil can also be effective.[8] If skin irritation or a rash develops, seek medical attention.[8][11] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][11] Remove contact lenses if present and easy to do.[2][8][11] Continue rinsing.[2][8][11] Seek immediate medical attention.[1][2][8][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][2][3][11] Seek immediate medical attention.[1][3][11] |
Spill and Leak Procedures
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
For larger spills, dike the area to prevent spreading.
-
Collect the absorbed material into a suitable container for disposal.
-
Do not seal containers of spill cleanup material tightly, as the reaction with moisture can generate CO2 gas.
-
Wash the spill site thoroughly after material pickup is complete.[1]
Fire-Fighting Measures
-
Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
-
During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1]
Toxicological Information
The toxicological properties of 2,3-Dimethyl-6-nitrophenyl isocyanate have not been fully investigated.[1][11] However, based on the known toxicology of other isocyanates, the following effects are anticipated:
-
Acute Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[1][2][3][6][7][8][12]
-
Sensitization: A primary hazard of isocyanates is their ability to cause respiratory and skin sensitization.[5][6][7][8][9][12]
-
Carcinogenicity: There is no specific data on the carcinogenicity of 2,3-Dimethyl-6-nitrophenyl isocyanate. The EPA has classified methyl isocyanate as a Group D substance, not classifiable as to human carcinogenicity.[13]
-
Reproductive Toxicity: No specific data is available. However, reproductive effects were noted in survivors of the Bhopal, India methyl isocyanate accident.[13]
Disposal Considerations
All waste containing 2,3-Dimethyl-6-nitrophenyl isocyanate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of this material down the drain.[1][9]
Conclusion
2,3-Dimethyl-6-nitrophenyl isocyanate is a valuable research chemical that demands a high level of respect and caution. By understanding its potential hazards and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with this and other reactive isocyanate compounds.
References
- Safety Data Sheet. (2024, October 1).
- 2,3-DIMETHYLPHENYL ISOCYANATE | Georganics. (2011, February 9).
- Methyl Isocyanate | EPA. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 3-NITROPHENYL ISOCYANATE - ChemicalBook. (2025, February 1).
- Isocyanates: Working Safely - CDPH. (n.d.).
- Isocyanates – A family of chemicals - Transports Canada. (2025, August 11).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4-Methyl-3-nitrophenyl isocyanate - SAFETY DATA SHEET. (2025, September 5).
- SAFETY DATA SHEET - TCI Chemicals. (2025, August 6).
- Toxicology: Isocyanates Profile - EPA. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4).
- Safety Data Sheet - Chemicals. (2023, January 13).
- Safety Data Sheet - Chemicals. (2025, September 25).
Sources
- 1. georganics.sk [georganics.sk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. epa.gov [epa.gov]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. polyconsprayfoam.com [polyconsprayfoam.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. epa.gov [epa.gov]
Theoretical Framework and Computational Characterization of 2,3-Dimethyl-6-nitrophenyl Isocyanate
The following technical guide details the theoretical framework for characterizing 2,3-Dimethyl-6-nitrophenyl isocyanate , a highly functionalized aryl isocyanate.
This guide is structured as a high-level operational protocol for Computational Chemistry and Molecular Modeling units. It synthesizes Density Functional Theory (DFT) standards with reactivity prediction methodologies relevant to drug discovery (e.g., urea/carbamate linker design) and materials science (e.g., hindered polyurethane kinetics).[1]
Executive Summary & Structural Context
2,3-Dimethyl-6-nitrophenyl isocyanate represents a class of "sterically locked" and "electronically activated" electrophiles.[1] Theoretical studies on this molecule are critical for predicting its behavior in nucleophilic additions, primarily because of the competing ortho-effects:
-
Steric Inhibition: The isocyanate (-NCO) group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6.[1] This creates a "steric gate" that restricts rotational freedom and nucleophilic approach.[1]
-
Electronic Activation: The 6-nitro group (strong
effect) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), theoretically increasing the electrophilicity of the isocyanate carbon despite the steric hindrance.[1]
This guide defines the standard operating procedure (SOP) for the theoretical study of this molecule, focusing on conformational landscapes, electronic structure, and vibrational signatures.[1]
Computational Methodology (SOP)
To ensure data integrity and reproducibility, the following computational levels of theory are prescribed. These protocols account for the weak dispersive interactions critical in crowded aromatic systems.[1]
Level of Theory[1]
-
Optimization & Frequencies: B3LYP-D3(BJ)/6-311++G(d,p)
-
Electronic Excitation (TD-DFT): CAM-B3LYP/aug-cc-pVDZ[1]
-
Rationale: Long-range corrected functionals are required to accurately predict Charge Transfer (CT) states involving the nitro group.[1]
-
-
Solvation Model: PCM or SMD (Solvent: Dichloromethane or Toluene).[1]
-
Rationale: Isocyanate reactions typically occur in non-protic organic solvents.[1]
-
Protocol Summary Table
| Parameter | Setting/Value | Purpose |
| Functional | B3LYP-D3(BJ) | Geometry Optimization, Vibrational Analysis |
| Basis Set | 6-311++G(d,p) | Electronic density description (diffuse functions for NO2) |
| Grid Quality | UltraFine | Convergence of soft vibrational modes (torsions) |
| Convergence | Tight ( | Required for accurate Transition State (TS) location |
| NBO Analysis | NBO 6.0 | Hyperconjugation and steric exchange energy ( |
Structural & Conformational Analysis
The theoretical core of this study revolves around the C1-N(isocyanate) Torsion Angle .[1] Unlike unsubstituted phenyl isocyanate, which is nearly planar, the 2,3-dimethyl-6-nitro substitution forces the -NCO group out of the aromatic plane.[1]
The "Orthogonal" Hypothesis
Theoretical models predict two primary conformers:[1]
-
Syn-Nitro (Global Minimum): The -NCO group tilts away from the bulky 2-methyl group and interacts electrostatically with the 6-nitro oxygen.[1]
-
Anti-Nitro (Local Minimum): The -NCO group tilts toward the 2-methyl group.[1] This is higher in energy due to the severe steric clash with the methyl protons.[1]
Critical Geometric Parameter:
The dihedral angle
Electronic Properties & Reactivity Indices
Theoretical studies must quantify the "Electrophilic Power" of the isocyanate carbon.[1]
Frontier Molecular Orbitals (FMO)[1]
-
HOMO: Localized primarily on the aromatic ring and the 2,3-dimethyl subsystem.[1]
-
LUMO: Localized on the Isocyanate (-NCO) moiety and the Nitro group .[1]
-
Band Gap (
): The nitro group lowers the LUMO energy compared to 2,3-dimethylphenyl isocyanate, reducing the (Softness increases).[1]
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the "Active Site."[1] In this molecule, the isocyanate carbon (
Global Reactivity Descriptors
Calculated values (approximate at B3LYP/6-311++G(d,p)):
-
Electrophilicity Index (
): High (> 2.0 eV), driven by the nitro group.[1] -
Chemical Hardness (
): Moderate.[1]
Vibrational Spectroscopy (IR Signatures)
Theoretical frequency analysis allows for the unambiguous identification of the synthesized compound.[1]
-
Asymmetric N=C=O[1] Stretch (
): -
Symmetric N=C=O[1] Stretch (
):-
Predicted weak band at 1340–1360 cm⁻¹ , often coupled with the Nitro symmetric stretch (
).[1]
-
Experimental Validation Workflow
The following diagram illustrates the logical flow from theoretical design to experimental validation for this specific isocyanate.
Caption: Workflow integrating computational prediction (Blue) with experimental validation (Green) for hindered isocyanates.
References
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[1] [Link][1]
-
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link][1]
-
Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link][1]
Sources
Methodological & Application
Amine Labeling with 2,3-Dimethyl-6-nitrophenyl isocyanate: A Detailed Guide for Researchers
Introduction: Unlocking New Avenues in Bioconjugation and Drug Discovery
The precise modification of amine functionalities on biomolecules and synthetic compounds is a cornerstone of modern chemical biology and drug development. 2,3-Dimethyl-6-nitrophenyl isocyanate emerges as a potent and versatile reagent for this purpose. Its unique electronic and steric properties offer a nuanced approach to the formation of stable urea linkages. Substituted ureas are a critical structural motif in a vast array of clinically approved therapeutics, often serving as key pharmacophores that mediate interactions with biological targets.[1] The urea functional group's ability to act as both a hydrogen bond donor and acceptor makes it invaluable for designing enzyme inhibitors, particularly for protein kinases.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for amine labeling using 2,3-Dimethyl-6-nitrophenyl isocyanate. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss essential safety considerations for handling this reactive compound.
The Chemistry of Amine Labeling with Isocyanates: A Mechanistic Perspective
The reaction between an isocyanate and a primary or secondary amine is a robust and highly efficient method for the synthesis of N,N'-substituted ureas.[2] This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[2] The core of this reaction lies in the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group.
The reactivity of the isocyanate is significantly influenced by the electronic nature of its substituents. In the case of 2,3-Dimethyl-6-nitrophenyl isocyanate, the presence of the electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophilic attack by an amine.
Figure 1: General mechanism of urea formation from an amine and an isocyanate.
Experimental Protocol: A Step-by-Step Guide to Amine Labeling
This protocol provides a general framework for the reaction of an amine with 2,3-Dimethyl-6-nitrophenyl isocyanate. Optimal conditions may vary depending on the specific amine substrate and should be determined empirically.
Materials and Reagents
-
Amine-containing substrate
-
2,3-Dimethyl-6-nitrophenyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Nitrogen or Argon gas for inert atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and other standard laboratory glassware
-
Reagents and equipment for reaction monitoring (e.g., Thin Layer Chromatography (TLC))
-
Reagents and equipment for purification (e.g., Silica gel for column chromatography, solvents for recrystallization)
Reaction Setup and Execution
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous solvent.
-
Preparation of the Isocyanate Solution: In a separate, dry flask, prepare a solution of 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0 to 1.2 equivalents) in the same anhydrous solvent.
-
Reaction Initiation: While vigorously stirring the amine solution at room temperature, add the isocyanate solution dropwise over a period of 5-10 minutes. For highly reactive amines, it is advisable to cool the reaction mixture to 0 °C before the addition of the isocyanate.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. A typical reaction time is 2-4 hours.[2]
-
Reaction Quench (if necessary): If an excess of isocyanate was used, a small amount of a primary or secondary amine (e.g., a few drops of butylamine) can be added to quench the unreacted isocyanate.
Work-up and Purification
The purification strategy will depend on the properties of the resulting urea derivative.
-
For solid products: If the urea product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
For soluble products:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[3] A common eluent system is a mixture of hexanes and ethyl acetate.[3]
-
Alternatively, recrystallization from a suitable solvent system can be employed for purification.[3]
-
Workflow for Amine Labeling
Figure 2: A streamlined workflow for the amine labeling reaction.
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | 1.0 - 1.2 equivalents of isocyanate | A slight excess of isocyanate can ensure complete consumption of the amine. |
| Solvent | Anhydrous DCM, THF, or MeCN | Aprotic solvents are essential to prevent reaction of the isocyanate with water. |
| Temperature | 0 °C to Room Temperature | The reaction is typically rapid at room temperature. Cooling may be necessary for highly reactive amines to control the reaction rate.[2] |
| Reaction Time | 2 - 4 hours | The reaction is generally complete within this timeframe, but should be monitored by TLC.[2] |
Characterization of the Labeled Product
The successful formation of the urea derivative can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation of the urea product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The formation of the urea can be monitored by the appearance of a characteristic C=O stretching vibration.
Safety and Handling of Aromatic Isocyanates
Aromatic isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: All manipulations of aromatic isocyanates should be performed in a certified chemical fume hood.
-
Spill and Waste Disposal: Have a spill kit readily available. All isocyanate-contaminated waste must be disposed of according to institutional guidelines for hazardous waste.
References
- BenchChem. (2025).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
- SD Chemistry. (2023, October 28). 6(v)Carbylamine Reaction [Video]. YouTube.
- Journal of Advanced Scientific Research. (n.d.).
- Google Patents. (n.d.).
- BYJU'S. (n.d.). Carbylamine Reaction Mechanism.
- AIP Publishing. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers.
- SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probes.
- Thieme. (2023, August 21).
- Organic Chemistry Portal. (n.d.).
- Biotium. (n.d.). Amine-Reactive Dyes.
- PubMed. (n.d.).
- Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- Thermo Fisher Scientific. (n.d.). Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.
- PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol.
- National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
Sources
Application Note: Quantitative Analysis of Primary and Secondary Amines via Derivatization with 2,3-Dimethyl-6-nitrophenyl isocyanate followed by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of compounds containing primary and secondary amine functional groups. Due to their frequent lack of a strong native chromophore and their high polarity, direct analysis of these amines by reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging. This protocol overcomes these limitations through a pre-column derivatization strategy using 2,3-Dimethyl-6-nitrophenyl isocyanate as a novel derivatizing agent. The isocyanate group reacts efficiently with primary and secondary amines to form stable, non-polar urea derivatives.[1][2] The incorporated 2,3-Dimethyl-6-nitrophenyl moiety provides a strong ultraviolet (UV) chromophore, significantly enhancing detection sensitivity, and the increased hydrophobicity of the derivative improves chromatographic retention and resolution on C18 columns. This method is tailored for researchers, scientists, and drug development professionals requiring precise quantification of amine-containing analytes in various matrices.
Principle of the Method
The analytical strategy is centered on a two-step process: derivatization followed by chromatographic separation and detection.
The Derivatization Reaction: Causality and Mechanism
Isocyanates are highly reactive electrophilic compounds that readily react with nucleophiles.[3] The carbon atom in the isocyanate group (-N=C=O) carries a partial positive charge, making it susceptible to nucleophilic attack. Primary and secondary amines, possessing a lone pair of electrons on the nitrogen atom, are excellent nucleophiles. The reaction proceeds via the nucleophilic addition of the amine to the isocyanate, forming a stable urea derivative.
The choice of 2,3-Dimethyl-6-nitrophenyl isocyanate is deliberate. The aromatic ring, substituted with an electron-withdrawing nitro group (-NO₂), increases the electrophilicity of the isocyanate carbon, thereby promoting a rapid and complete reaction with the target amines.[2] Furthermore, this moiety serves as an excellent chromophore for sensitive UV detection.
Sources
Application Notes & Protocols: Leveraging 2,3-Dimethyl-6-nitrophenyl Isocyanate for Traceless Solid-Phase Synthesis of Heterocycles
Introduction: The Quest for Scarless Synthesis
Solid-Phase Synthesis (SPS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid, parallel synthesis of large compound libraries. The core principle of SPS involves anchoring a starting material to an insoluble polymer support, performing a series of chemical transformations, and finally cleaving the desired product from the support.[1] A significant challenge in this paradigm has been the nature of the "linker"—the chemical entity connecting the molecule to the resin. Traditional linkers often leave behind a chemical remnant or "scar" on the final product, limiting the structural diversity of accessible molecules.
To address this, the concept of "traceless linkers" was developed.[2][3][4] A traceless linker is a sophisticated tool that facilitates immobilization but is excised from the target molecule during cleavage, leaving no trace of its presence.[2][3] Among these, safety-catch linkers, which require a discrete activation step prior to cleavage, offer an additional layer of synthetic control.
This guide details the application of 2,3-Dimethyl-6-nitrophenyl isocyanate as a precursor to a robust, safety-catch traceless linker system. This strategy is particularly powerful for the synthesis of nitrogen-containing heterocyclic scaffolds, which are privileged structures in numerous biologically active compounds.[5][6] The methodology hinges on the immobilization of a substrate via a stable urea bond, followed by a key reductive cyclization step that simultaneously releases the product and forms a benign heterocyclic byproduct on the resin.
Mechanism of Action: A Reductive Cyclization Strategy
The utility of 2,3-Dimethyl-6-nitrophenyl isocyanate lies in a clever two-stage process: stable immobilization followed by a chemically triggered, traceless cleavage.
Stage 1: Immobilization The highly reactive isocyanate moiety (-N=C=O) of the reagent readily couples with a nucleophilic group, typically a primary or secondary amine, on an amino-functionalized solid support (e.g., aminomethyl polystyrene). This reaction forms a highly stable N,N'-disubstituted urea linkage, securely anchoring the nitrophenyl ring to the resin. The substrate of interest, containing a suitable functional group (e.g., a primary amine), is then coupled to the linker system.
Stage 2: Safety-Catch Activation and Traceless Cleavage The nitro group serves as the "safety-catch." It is chemically inert to a wide range of synthetic conditions used for library elaboration (e.g., acylations, alkylations, Suzuki couplings). The cleavage is initiated by the selective reduction of this nitro group to an aniline using a mild reducing agent, such as tin(II) chloride (SnCl₂). This reduction is the activation step. The newly formed, nucleophilic aniline is now perfectly positioned to perform an intramolecular cyclization, attacking the adjacent urea carbonyl. This cascade reaction results in the formation of a stable cyclic urea byproduct (a dihydro-1H-benzo[d][2][7]diazepin-2-one derivative) that remains attached to the resin, while the desired molecule is cleanly released into solution, completely free of any linker fragment.
Figure 1: Mechanism of the safety-catch traceless linker strategy.
Safety and Handling of Isocyanates
CRITICAL NOTE: Isocyanates are potent respiratory and skin sensitizers and are toxic upon inhalation.[8] All manipulations involving 2,3-Dimethyl-6-nitrophenyl isocyanate must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Ventilation: Use only in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves.[8]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: For handling the solid or concentrated solutions, a respirator with an organic vapor cartridge is recommended.[8][9]
-
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, as isocyanates react with water.[10][11] Refrigeration is recommended.[10][11]
-
Spills & Disposal: Absorb spills with an inert material like sand or vermiculite. Do not seal waste containers, as reaction with ambient moisture can generate CO₂ gas, leading to pressurization.[8] Dispose of all waste according to local, regional, and national regulations.
Experimental Protocols
The following protocols provide a general framework. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific substrates.
Materials and Reagents
-
Amino-functionalized resin (e.g., Aminomethyl Polystyrene, 100-200 mesh, ~1.0 mmol/g loading)
-
2,3-Dimethyl-6-nitrophenyl isocyanate
-
Substrate containing a primary amine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) for analytical cleavage
-
Standard laboratory glassware and solid-phase synthesis reaction vessels
Protocol 1: Linker Immobilization
This protocol describes the attachment of the 2,3-Dimethyl-6-nitrophenyl isocyanate to an amino-functionalized resin.
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 equiv, e.g., 1 g, 1.0 mmol) in a solid-phase reaction vessel. Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[12] Drain the solvent.[12]
-
Coupling Reaction:
-
Dissolve 2,3-Dimethyl-6-nitrophenyl isocyanate (1.5 equiv) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Add DIPEA (1.5 equiv) to the slurry.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Reaction Monitoring: Take a small sample of the resin, wash thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the complete consumption of primary amines and successful linker attachment.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x), then DCM (3x) to remove all excess reagents.[12] Dry the resin under vacuum.
Protocol 2: Substrate Loading and On-Resin Synthesis
This section assumes the use of a substrate that is subsequently modified on-resin. This protocol must be adapted based on the specific chemistry required.
-
Substrate Immobilization: The resin-bound linker is further functionalized, for instance by coupling an amino acid or another primary amine-containing molecule. This step is highly dependent on the overall synthetic scheme.
-
On-Resin Modification: Perform desired chemical transformations (e.g., N-acylation, peptide couplings, etc.). The urea and nitrophenyl groups are robust and stable to most standard reaction conditions. Ensure thorough washing between each synthetic step.[1]
Protocol 3: Cleavage via Reductive Cyclization
This is the key step to release the final product tracelessly.
Figure 2: General workflow for reductive cleavage.
-
Resin Preparation: Swell the resin-bound final compound (1.0 equiv) in DMF (10 mL/g of resin) for 30 minutes.
-
Cleavage Cocktail: Prepare a solution of SnCl₂·2H₂O (5-10 equiv) in DMF.
-
Reaction: Add the cleavage cocktail to the swollen resin. Agitate the mixture at 60°C for 12-18 hours.
-
Product Isolation:
-
Allow the vessel to cool to room temperature.
-
Filter the resin and collect the filtrate, which contains the cleaved product.
-
Wash the resin with additional DMF (2x) and MeOH (2x).
-
Combine the filtrate and all washings.
-
-
Work-up: Remove the solvent from the combined filtrate under reduced pressure. The resulting crude material can then be purified by standard methods such as reversed-phase HPLC, precipitation, or column chromatography.
Data and Troubleshooting
Effective use of this linker system requires careful monitoring and optimization.
Table 1: Summary of Recommended Protocol Conditions
| Parameter | Immobilization | Cleavage |
| Reagent | 2,3-Dimethyl-6-nitrophenyl isocyanate | SnCl₂·2H₂O |
| Equivalents | 1.5 - 2.0 | 5 - 10 |
| Solvent | Anhydrous DCM or DMF | DMF |
| Base | DIPEA (1.5 - 2.0 equiv) | N/A |
| Temperature | Room Temperature | 50 - 65°C |
| Time | 4 - 12 hours | 12 - 24 hours |
| Monitoring | Kaiser Test (for primary amines) | Analytical Cleavage + LC-MS |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Linker Immobilization (Positive Kaiser Test) | Insufficient reagent equivalents; moisture in solvents; short reaction time. | Use fresh, anhydrous solvents. Increase reagent equivalents and/or reaction time. Ensure proper mixing. |
| Low Yield of Cleaved Product | Incomplete reduction of the nitro group; insufficient cleavage time/temperature. | Increase equivalents of SnCl₂·2H₂O. Increase reaction temperature or time. Ensure the resin is fully swollen in the cleavage cocktail. |
| Side Products Observed in Crude Material | Instability of the substrate/product to cleavage conditions. | Screen alternative reducing agents (e.g., Na₂S₂O₄). Perform the cleavage at a lower temperature for a longer duration. |
| No Product Cleaved | Failure of the reduction step. | Confirm the quality of the SnCl₂·2H₂O, as it can oxidize over time. Ensure the system is adequately heated. |
Conclusion
The use of 2,3-Dimethyl-6-nitrophenyl isocyanate provides a powerful and elegant method for the traceless solid-phase synthesis of small molecules. Its primary advantages lie in the stability of the linker to a broad array of synthetic conditions and the mild, specific activation required for cleavage. This "safety-catch" feature allows for the construction of complex molecular scaffolds on the solid support before the final product is released in a scarless fashion. By following the detailed protocols and safety guidelines presented, researchers can effectively employ this strategy to accelerate the synthesis of diverse compound libraries for drug discovery and chemical biology.
References
-
Miertus, S., et al. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12286-12347. [Link][2]
-
Miertus, S., et al. (2019). Traceless Solid-Phase Organic Synthesis. PubMed, National Library of Medicine. [Link][3]
-
Cao, G., et al. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research, 550-553, 111-114. [Link]
-
Transport Canada. (2023). Isocyanates – A family of chemicals. [Link][8]
-
Gonzalez-Lafont, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 27(15), 4985. [Link][13]
-
Kim, Y., et al. (2002). Synthesis of silicon traceless linker for solid-phase reaction. Bulletin of the Korean Chemical Society, 23(4), 612-614. [Link][14]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link][5]
-
Combinatorial Chemistry Review. (2020). Traceless Linkers. [Link][4]
-
Nagalakshmi, K., et al. (2014). Nitroalkenes in the Synthesis of Heterocyclic Compounds. RSC Advances, 4(90), 48022-48084. [Link][15]
-
Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]
-
PCAS. (2024). Safety Data Sheet - Polymethylene polyphenyl isocyanate. [Link][9]
-
Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(22), 7066-7067. [Link][16]
-
Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the synthesis of nitrogen heterocycles. Angewandte Chemie International Edition, 49(48), 9094-124. [Link][6]
-
AAPPTec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][1]
-
Salgado, E. N., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA. Journal of Visualized Experiments, (125), 55823. [Link][17]
-
El-Shehry, M. F., et al. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity... Chemistry & Biodiversity. [Link][18]
-
Stasyuk, A. J., et al. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 121(21), 13185-13369. [Link][19]
-
Georganics. (2011). Safety Data Sheet - 2,3-Dimethylphenyl isocyanate. [Link][20]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link][12]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traceless Linkers [combichemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanides in the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. polyconsprayfoam.com [polyconsprayfoam.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. georganics.sk [georganics.sk]
catalytic methods for 2,3-Dimethyl-6-nitrophenyl isocyanate reactions
Application Note: Optimized Catalytic Strategies for the Functionalization of 2,3-Dimethyl-6-nitrophenyl Isocyanate
Introduction: The Steric-Electronic Paradox
2,3-Dimethyl-6-nitrophenyl isocyanate (DMNI) represents a unique challenge in process chemistry. Unlike standard phenyl isocyanates, DMNI possesses a "Steric-Electronic Paradox" that often leads to stalled reactions or unexpected impurity profiles during urea and carbamate synthesis.
-
The Electronic Activator: The nitro group at the C6 position is strongly electron-withdrawing, theoretically increasing the electrophilicity of the isocyanate carbon and encouraging nucleophilic attack.
-
The Steric Gatekeeper: The C6-nitro group, combined with the C2-methyl group, creates a "di-ortho" substituted steric pocket. This effectively shields the isocyanate moiety, rendering standard room-temperature protocols ineffective.
This guide provides optimized, field-proven protocols to overcome this barrier using targeted catalysis and Process Analytical Technology (PAT).
Mechanistic Insight & Catalyst Selection
For hindered isocyanates like DMNI, the choice of catalyst is not just about rate acceleration; it is about mechanism switching .
-
Standard Amines (e.g., TEA, Pyridine): Often ineffective. The steric bulk prevents the formation of the active amine-isocyanate adduct.
-
Organotins (e.g., DBTL): Effective but non-selective. They will catalyze the reaction with trace moisture, leading to symmetric urea impurities (1,3-bis(2,3-dimethyl-6-nitrophenyl)urea).
-
Preferred System (The "Insertive" Mechanism): Zirconium(IV) acetylacetonate (Zr(acac)₄) or Titanium(IV) tert-butoxide . These Lewis acids activate the nucleophile (alcohol/amine) via coordination/insertion, delivering it directly to the shielded isocyanate carbon while minimizing moisture sensitivity.
Diagram 1: Steric Activation Pathway
This diagram illustrates the comparative pathways. Note how the Zirconium catalyst pre-organizes the nucleophile to bypass the steric gate created by the C2-Methyl and C6-Nitro groups.
Caption: Comparative activation showing Zr/Ti-mediated bypass of steric hindrance vs. traditional Tin catalysis.
Application Protocol A: Synthesis of Hindered Carbamates
Target: Reaction of DMNI with secondary alcohols or sterically bulky phenols.
Rationale: Secondary alcohols react sluggishly with DMNI. We utilize Titanium(IV) tert-butoxide as a catalyst.[1] Literature suggests Ti(IV) species are superior for hindered isocyanates as they form a compact transition state that "delivers" the alkoxide to the isocyanate carbon [1].
Materials Table
| Reagent | Equiv. | Role | Specification |
| DMNI | 1.0 | Electrophile | >97% Purity, Dry |
| Alcohol Substrate | 1.1 | Nucleophile | Dried over 3Å Sieves |
| Ti(OtBu)₄ | 0.01 - 0.05 | Catalyst | 1M Solution in Toluene |
| Toluene | 5-10 V | Solvent | Anhydrous (<50 ppm H₂O) |
Step-by-Step Protocol
-
System Prep: Flame-dry a 2-neck RBF equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge: Add the Alcohol Substrate (1.1 equiv) and Anhydrous Toluene (5 V) under positive nitrogen pressure.
-
Catalyst Activation: Add Ti(OtBu)₄ (1 mol% initially). Stir for 5 minutes at RT. Note: The solution may turn slightly yellow.
-
Addition: Add DMNI (1.0 equiv) as a solution in Toluene (2 V) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C .
-
Self-Validation Point: Monitor reaction via FT-IR (see Section 5).
-
-
Completion: Upon disappearance of the N=C=O peak (~2270 cm⁻¹), cool to RT.
-
Quench: Add 2 mL of water (hydrolyzes the Ti catalyst to inert TiO₂). Filter the resulting white precipitate over Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude carbamate.
Application Protocol B: Synthesis of Unsymmetrical Ureas
Target: Reaction of DMNI with electron-deficient or hindered anilines.
Rationale: While aliphatic amines react instantly, hindered anilines require activation. We use a "One-Pot Thermal" method enhanced by a mild base to prevent reversibility.
Step-by-Step Protocol
-
Dissolution: Dissolve DMNI (1.0 equiv) in Anhydrous THF (10 V).
-
Amine Addition: Add the aniline/amine (1.05 equiv).
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (5 mol%).
-
Why DMAP? It acts as a nucleophilic catalyst, attacking the isocyanate to form a reactive acyl-pyridinium intermediate that is more susceptible to attack by the hindered aniline.
-
-
Thermal Cycle: Heat to 50°C for 4 hours.
-
Workup: Evaporate THF. Triturate the residue with cold Diethyl Ether. The urea product typically precipitates as a crystalline solid due to strong intermolecular H-bonding, leaving impurities in the ether.
Process Analytical Technology (PAT): Self-Validating the Workflow
Trust in the protocol is established through in-situ monitoring. Relying solely on TLC is dangerous for isocyanates due to their instability on silica.
Method: In-Situ FT-IR (ReactIR or similar).[2] Critical Tracking Metric: The asymmetric -N=C=O stretch at 2270 cm⁻¹ .
Diagram 2: Experimental Workflow & Decision Logic
This flowchart guides the researcher through the execution and validation steps.
Caption: Decision tree for reaction monitoring. FT-IR at 2270 cm-1 serves as the primary "Go/No-Go" gate.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Precipitate forms immediately | Moisture ingress causing symmetric urea formation. | Ensure solvents are <50 ppm H₂O. Use a nitrogen sweep. |
| Reaction stalls at 50% conv. | Catalyst deactivation or equilibrium reached. | Add fresh catalyst (Ti/Zr). Do NOT add more Tin (promotes side rxns). |
| New peak at 2130 cm⁻¹ | Carbodiimide formation (dimerization). | Reaction temperature is too high (>80°C). Reduce temp. |
| Product is an oil | Trace solvent trapped in crystal lattice. | Triturate with Hexane/Ether. High vacuum dry at 40°C. |
Safety Considerations
-
Sensitization: DMNI is a potent respiratory sensitizer. All solids handling must occur in a fume hood.
-
Energetics: The nitro group adds energetic potential. Avoid heating neat material above 100°C.
-
Quenching: Never dispose of unreacted isocyanate directly. Quench with a solution of 10% aqueous ammonia/methanol before disposal.
References
-
Ti-catalyzed reactions of hindered isocyanates with alcohols. Source: Journal of Organic Chemistry (2005). Context: Establishes Titanium(IV) alkoxides as superior catalysts for sterically encumbered isocyanates. URL:[Link]
-
Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Source: Werner Blank / King Industries. Context: Detailed comparison of Zirconium vs. Tin selectivity, crucial for preventing water side-reactions. URL:[Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Source: Remspec Corporation Application Note. Context: Validates the use of the 2270 cm⁻¹ peak for quantitative reaction tracking. URL:[Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Source: Asian Journal of Chemistry. Context: Provides baseline stoichiometry and solvent choices for urea synthesis. URL:[Link][3][4]
Sources
Application Note: Strategic Synthesis of Novel N-Heterocycles from 2,3-Dimethyl-6-nitrophenyl Isocyanate
Here is a detailed Application Note and Protocol guide for the synthesis of heterocyclic compounds from 2,3-Dimethyl-6-nitrophenyl isocyanate.
Executive Summary & Scaffold Analysis
This guide details the synthesis of high-value nitrogenous heterocycles—specifically Quinazoline-2,4-diones and Benzimidazol-2-ones —utilizing 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) as the core electrophilic building block.
The starting material presents a unique "push-pull" steric and electronic environment:
-
Steric Crowding: The methyl group at the 2-position and the nitro group at the 6-position flank the isocyanate, creating significant steric hindrance. This requires optimized reaction temperatures and non-nucleophilic base catalysis to drive urea formation.
-
Electronic Activation: The 6-nitro group (electron-withdrawing) activates the isocyanate carbon, partially compensating for the steric shielding, and serves as a latent nucleophile (upon reduction) for cyclization.
Target Heterocycles
-
3-Substituted Quinazoline-2,4(1H,3H)-diones: Via reaction with amino acid esters followed by base-mediated cyclization.
-
4,5-Dimethyl-1,3-dihydro-2H-benzimidazol-2-ones: Via carbamate formation and reductive cyclization.
Reaction Pathway Visualization
The following flow chart illustrates the divergent synthetic pathways available from the parent isocyanate.
Figure 1: Divergent synthesis pathways. The isocyanate serves as the linchpin for both 6-membered (quinazoline) and 5-membered (benzimidazole) fused rings.
Protocol A: Synthesis of 3-Substituted Quinazoline-2,4-diones[1]
This protocol utilizes the reaction between the isocyanate and an amino acid ester.[1] The resulting urea intermediate undergoes intramolecular cyclization where the urea nitrogen attacks the ester carbonyl.
Materials
-
Precursor: 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0 eq)
-
Reagent: Glycine methyl ester hydrochloride (or other amino acid esters) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Used to free the amine salt.
-
Solvent: Anhydrous Dichloromethane (DCM) and Toluene.
-
Catalyst (Step 2): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH).
Step-by-Step Methodology
Step 1: Urea Formation
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend Glycine methyl ester HCl (1.1 mmol) in anhydrous DCM (10 mL).
-
Neutralization: Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes until the solution is clear.
-
Addition: Add 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0 mmol) dissolved in DCM (2 mL) dropwise over 10 minutes.
-
Note: The slow addition prevents oligomerization of the isocyanate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The isocyanate spot should disappear.
-
-
Workup: Wash with 1N HCl (2x), then Brine. Dry over Na₂SO₄ and concentrate to yield the Acyclic Urea Intermediate .
Step 2: Base-Mediated Cyclization
-
Solvation: Dissolve the crude urea intermediate in anhydrous Toluene (10 mL).
-
Catalysis: Add DBU (0.2 eq) or NaH (1.1 eq) if the reaction is sluggish.
-
Reflux: Heat the mixture to reflux (110°C) for 4–8 hours.
-
Isolation: Cool to RT. If a precipitate forms, filter and wash with cold ether. If soluble, evaporate solvent and purify via column chromatography (SiO₂, 0-5% MeOH in DCM).
Data & Expected Yields
| Substituent (Amino Acid) | Reaction Time (Step 1) | Reaction Time (Step 2) | Expected Yield |
| Glycine (-H) | 4 h | 4 h | 78-85% |
| Alanine (-CH3) | 6 h | 6 h | 70-75% |
| Phenylalanine (-Bn) | 12 h | 8 h | 60-65% |
Protocol B: Synthesis of Benzimidazol-2-ones via Reductive Cyclization
This route is preferred for generating the core benzimidazolone scaffold. It involves converting the isocyanate to a carbamate, followed by nitro reduction which triggers spontaneous or thermal cyclization.
Materials
-
Precursor: 2,3-Dimethyl-6-nitrophenyl isocyanate.[7]
-
Reagent: Anhydrous Methanol (excess).
-
Catalyst: Palladium on Carbon (10% Pd/C).
-
Hydrogen Source: H₂ gas (balloon) or Ammonium Formate.
Step-by-Step Methodology
Step 1: Carbamate Formation
-
Dissolve the isocyanate (1.0 mmol) in anhydrous Methanol (10 mL).
-
Reflux for 2 hours. The isocyanate reacts with the solvent to form the Methyl (2,3-dimethyl-6-nitrophenyl)carbamate .
-
Concentrate in vacuo to obtain the solid carbamate. Quantitative yield is typical.
Step 2: Hydrogenation & Cyclization
-
Setup: Dissolve the carbamate in Methanol/THF (1:1, 15 mL). Add 10% Pd/C (10 wt% loading).
-
Reduction: Purge with H₂ and stir under a hydrogen balloon at RT for 4–6 hours.
-
Observation: The yellow color of the nitro compound will fade to colorless (aniline formation).
-
-
Cyclization: Once reduction is complete (verified by LC-MS), filter the catalyst through Celite.
-
Thermal Closure: The resulting amino-carbamate often cyclizes spontaneously. If not, heat the filtrate to reflux for 2 hours.
-
Chemical Logic: The newly formed primary amine (-NH2) at position 6 attacks the carbamate carbonyl, displacing methanol to close the 5-membered ring.
-
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water.
Troubleshooting & Optimization
The 2,3-dimethyl substitution pattern introduces specific challenges. Use this table to troubleshoot common issues.
| Issue | Probable Cause | Corrective Action |
| Low Yield in Urea Step | Steric hindrance of the 2-methyl group blocks amine attack. | Switch solvent to DMF and increase temperature to 60°C. Use a smaller nucleophile if possible. |
| Incomplete Cyclization (Quinazoline) | The urea nitrogen is not nucleophilic enough due to the electron-withdrawing nitro group. | Use a stronger base (NaH instead of DBU) and ensure strictly anhydrous conditions. |
| Side Products in Hydrogenation | Partial reduction of the aromatic ring or dechlorination (if Cl present). | Use Fe/Acetic Acid or SnCl₂ for nitro reduction instead of catalytic hydrogenation to preserve aromaticity/halogens. |
References
-
Synthesis of Quinazoline-2,4-diones
-
Reductive Cyclization to Benzimidazoles
-
General Reactivity of o-Nitrophenyl Isocyanates
- Title: Synthesis of heterocyclic compounds from o-nitrophenyl isocyanate deriv
- Source: MDPI / Molbank.
-
URL:[Link]
Sources
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 302912-25-0 CAS MSDS (2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2,3-Dimethyl-6-nitrophenyl Isocyanate Derivatization
Welcome to the technical support center for troubleshooting derivatization reactions involving 2,3-Dimethyl-6-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The following question-and-answer format directly addresses specific challenges, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My derivatization reaction with 2,3-Dimethyl-6-nitrophenyl isocyanate is resulting in a significantly lower yield than expected.
This is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Q1: Could the purity of my 2,3-Dimethyl-6-nitrophenyl isocyanate be the problem?
A1: Absolutely. The purity and stability of the isocyanate are paramount. Isocyanates, particularly those with electron-withdrawing groups like a nitro group, are highly reactive and susceptible to degradation.[1][2]
Causality & Insights:
-
Hydrolysis: The primary antagonist to a successful isocyanate reaction is water. Isocyanates readily react with moisture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3][4] This newly formed amine can then react with another molecule of your isocyanate to form a symmetric urea byproduct, consuming your starting material and complicating purification.
-
Self-Polymerization: Aromatic isocyanates can also undergo self-polymerization, especially under thermal stress or in the presence of certain catalysts, leading to insoluble, high-molecular-weight tars that reduce the yield of the desired product.[5]
Troubleshooting Protocol:
-
Purity Verification: Before use, verify the purity of your 2,3-Dimethyl-6-nitrophenyl isocyanate. An IR spectrum should show a strong, sharp peak characteristic of the isocyanate group (–N=C=O) around 2230-2270 cm⁻¹.[6] The absence or weakness of this peak, coupled with the appearance of amine (N-H) or urea (C=O) stretches, indicates degradation.
-
Proper Storage: Store the isocyanate under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator, to minimize exposure to moisture.
-
Purification: If degradation is suspected, purification by distillation under reduced pressure may be possible, though care must be taken to avoid high temperatures that could induce polymerization.[5][7][8]
Issue 2: I've confirmed my isocyanate is pure, but my yields are still low. What should I investigate next?
Once you've ruled out isocyanate quality, the focus shifts to the reaction environment and the nucleophile you are derivatizing.
Q2: How critical are anhydrous reaction conditions?
A2: Extremely critical. As mentioned, water is a highly competitive nucleophile that leads to unwanted side reactions.
Causality & Insights: The reaction of an isocyanate with water is often faster than the reaction with the intended nucleophile, especially if the nucleophile is sterically hindered or a weaker nucleophile. The formation of the symmetrical urea byproduct is a common yield-reducing pathway.
Troubleshooting Protocol & Best Practices:
-
Solvent Purity: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Moisture Scavengers: Consider the use of chemical moisture scavengers in your reaction mixture.[3][9][10][11][12] These can be particularly useful if your nucleophile or other reagents are difficult to dry completely.
| Moisture Scavenger Type | Application Notes |
| Molecular Sieves (3Å or 4Å) | Add activated sieves to the solvent before adding reagents. |
| Oxazolidines | React with water to form a stable product. Can be added directly to the reaction. |
| Reactive Isocyanates (e.g., p-Toluenesulfonyl isocyanate) | Highly reactive towards water; use in small, stoichiometric amounts relative to suspected water content.[12] |
Q3: Could steric hindrance be affecting my reaction?
A3: Yes, the structure of 2,3-Dimethyl-6-nitrophenyl isocyanate presents significant steric challenges.
Causality & Insights: The two methyl groups ortho and meta to the isocyanate group, combined with the nitro group also in an ortho position, create a sterically crowded environment around the electrophilic carbon of the isocyanate.[13][14][15][16] This steric hindrance can significantly slow down the approach of a nucleophile, especially if the nucleophile itself is bulky.
Troubleshooting Workflow:
Caption: Common side reactions in isocyanate derivatization.
Issue 4: I'm having trouble with the synthesis of the 2,3-Dimethyl-6-nitrophenyl isocyanate starting material itself.
Low yields in the derivatization can sometimes be traced back to a poor-quality starting isocyanate. Let's address the synthesis.
Q5: What are the common methods for synthesizing this isocyanate, and what are the pitfalls?
A5: The most common laboratory and industrial methods involve the phosgenation of the corresponding amine or the Curtius rearrangement of an acyl azide. [17][18][19][20][21][22] Synthesis Method Comparison:
| Method | Precursor | Key Reagents | Advantages | Disadvantages & Pitfalls |
| Phosgenation | 2,3-Dimethyl-6-nitroaniline [23] | Phosgene or a phosgene equivalent (e.g., triphosgene) [24] | High yielding, scalable. [17] | Use of highly toxic phosgene requires specialized equipment and handling. [6][25]Incomplete reaction can leave starting amine, complicating purification. |
| Curtius Rearrangement | 2,3-Dimethyl-6-nitrobenzoyl chloride | Sodium azide, then thermal or photochemical rearrangement | Avoids the use of phosgene. Generally clean reaction with nitrogen gas as the only byproduct. [18][19][20] | Acyl azides can be explosive and must be handled with care. The reaction requires careful temperature control. [22] |
| Non-Phosgene Routes | 2,3-Dimethyl-6-nitroaniline | Dimethylcarbonate, catalyzed carbonylation of nitroaromatics. [26][27] | Greener alternatives to phosgene. [26] | May require high temperatures and pressures, and specialized catalysts. [27] |
Troubleshooting the Synthesis:
-
Phosgenation: Ensure an excess of phosgene or triphosgene is used to drive the reaction to completion. The reaction of an amine with triphosgene to synthesize the corresponding isocyanate has been shown to have optimal yields when the molar ratio of nitroaniline to triphosgene is 2.5:1. [24]Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amine.
-
Curtius Rearrangement: Ensure complete conversion of the acid chloride to the acyl azide before initiating the rearrangement. The rearrangement is a concerted process, meaning the loss of nitrogen gas and migration of the aryl group happen simultaneously to form the isocyanate. [18]Incomplete reaction will result in a mixture of products.
By systematically addressing these potential issues, from the quality of your starting materials to the specifics of your reaction setup and the inherent reactivity of the molecules involved, you can effectively troubleshoot and optimize your 2,3-Dimethyl-6-nitrophenyl isocyanate derivatization reactions to achieve higher yields.
References
-
PrepChem.com. Synthesis of 2-nitrophenylmethanesulfonyl isocyanate. Available from: [Link]
-
ResearchGate. Synthesis of isocyanates from dimethylcarbonate. Available from: [Link]
-
ACS Omega. How To Get Isocyanate?. Available from: [Link]
- Google Patents. US4065362A - Purification of organic isocyanates.
-
Wikipedia. Curtius rearrangement. Available from: [Link]
-
ResearchGate. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Available from: [Link]
- Google Patents. CN104478762A - Preparation method of N,O-dimethyl-N-nitroisourea.
-
Organic Chemistry Portal. Curtius Rearrangement. Available from: [Link]
-
ResearchGate. Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Available from: [Link]
-
Organic Chemistry Data. Urea Formation - Common Conditions. Available from: [Link]
-
Tri-iso. Moisture Scavengers | Polyurethane and Polyureas. Available from: [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Available from: [Link]
- Google Patents. US7358388B2 - Method for the purification of isocyanates.
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Available from: [Link]
-
Organic-reaction.com. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
- Google Patents. WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof.
-
PMC - NIH. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
-
University of Rochester. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Available from: [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available from: [Link]
-
Organic Syntheses Procedure. Isocyanic acid, p-nitrophenyl ester. Available from: [Link]
-
aiche.org. an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Available from: [Link]
-
Gantrade. Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. Available from: [Link]
- Google Patents. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
PMC - PubMed Central. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Available from: [Link]
-
PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
PMC - NIH. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Available from: [Link]
-
PMC - NIH. Isocyanate-based multicomponent reactions. Available from: [Link]
-
ResearchGate. (PDF) 2,4-Dimethyl-6-nitroaniline. Available from: [Link]
-
Taylor & Francis. Steric hindrance – Knowledge and References. Available from: [Link]
-
Incorez. Moisture scavenger for polyaspartic ester coatings. Available from: [Link]
-
PubChem. 3,4-Dimethylphenyl isocyanate. Available from: [Link]
-
ResearchGate. Reaction of OH with Aliphatic and Aromatic Isocyanates. Available from: [Link]
-
UPCommons. Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. Available from: [Link]
-
ijit.org. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]
-
ResearchGate. Reaction of Isocyanates with amines. Available from: [Link]
-
PMC - NIH. 2,4-Dimethyl-6-nitroaniline. Available from: [Link]
-
ResearchGate. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Available from: [Link]
-
L.S.College, Muzaffarpur. Curtius rearrangement. Available from: [Link]
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
Sources
- 1. gas-sensing.com [gas-sensing.com]
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- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
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- 8. real.mtak.hu [real.mtak.hu]
- 9. WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google Patents [patents.google.com]
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- 13. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 15. taylorandfrancis.com [taylorandfrancis.com]
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- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing the Moisture Sensitivity of 2,3-Dimethyl-6-nitrophenyl isocyanate
Welcome to the technical support center for 2,3-Dimethyl-6-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this highly reactive reagent. Its utility in synthesis is matched by its primary challenge: an acute sensitivity to moisture. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter, ensuring the integrity and success of your experiments.
Section 1: The Chemistry of Moisture Contamination
This section delves into the fundamental chemical principles governing the interaction of 2,3-Dimethyl-6-nitrophenyl isocyanate with water. Understanding this mechanism is the first step toward preventing experimental failure.
Q1: Why is 2,3-Dimethyl-6-nitrophenyl isocyanate so sensitive to moisture?
The high reactivity of the isocyanate functional group (–N=C=O) is rooted in the electrophilic nature of its central carbon atom. This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen), which pull electron density away from it, making it highly susceptible to attack by nucleophiles. Water, although a weak nucleophile, is potent enough to react readily with this electrophilic center.[1] The presence of a nitro group on the aromatic ring further withdraws electron density, enhancing the electrophilicity of the isocyanate carbon and increasing its sensitivity to moisture compared to non-nitrated analogs.
Q2: What is the exact chemical reaction that occurs when the isocyanate is exposed to water?
The reaction is a multi-step process that is effectively irreversible and detrimental to your intended synthesis.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isocyanate, forming an unstable carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine (2,3-Dimethyl-6-nitroaniline).[2]
-
Urea Formation: The newly formed amine is a potent nucleophile and is now in close proximity to unreacted isocyanate molecules. It swiftly attacks another molecule of 2,3-Dimethyl-6-nitrophenyl isocyanate to form a stable, and often insoluble, N,N'-disubstituted urea.[3]
This cascade consumes two equivalents of your valuable isocyanate for every one equivalent of water, leading to significant yield loss and product contamination.
Caption: Reaction of an isocyanate with water to form an insoluble urea byproduct.
Q3: What are the practical consequences of moisture contamination in my experiment?
The formation of the urea byproduct manifests in several ways, all detrimental to your research:
-
Formation of a Precipitate: The symmetrically disubstituted urea formed is often a high-melting-point solid with low solubility in common organic solvents, appearing as an unexpected white or off-white precipitate.[3]
-
Reduced Yield: As two moles of the isocyanate are consumed for every mole of water, even trace amounts of moisture can significantly decrease the yield of your desired product.[3]
-
Inconsistent Kinetics: The reaction with water produces CO₂, which can cause foaming or pressure buildup in a closed system.[4] This side reaction can also alter the concentration of reactants, leading to inconsistent and difficult-to-control reaction kinetics.[3]
-
Difficult Purification: The insoluble urea can complicate product isolation and purification, often requiring hot filtration or chromatography to remove.
Section 2: Proper Handling & Storage Protocols
Adherence to strict anhydrous techniques is not optional; it is mandatory for success.
Q4: How should I properly store a new bottle of 2,3-Dimethyl-6-nitrophenyl isocyanate?
Proper storage is your first line of defense against moisture degradation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[5] | Prevents ambient moisture from entering the container over time. |
| Temperature | Refrigerate (2-8 °C).[6] | Lowers the rate of potential self-reaction (dimerization/trimerization) and degradation. |
| Container | Keep in the original, tightly sealed container. | The manufacturer's packaging is designed for stability. |
| Handling | After opening, flush the headspace with inert gas before re-sealing. Use parafilm or vinyl tape to seal the cap for long-term storage. | Minimizes moisture ingress each time the container is accessed. |
Q5: What is the best way to handle the solid reagent for weighing and addition to a reaction?
Exposure to the laboratory atmosphere must be minimized. The choice of technique depends on the equipment available and the scale of the reaction.
-
Glove Box (Ideal Method): A glove box with a low-moisture inert atmosphere (<10 ppm H₂O) is the most secure environment for handling air- and moisture-sensitive reagents.[7][8] All manipulations, including weighing and transfer, can be performed without risk of atmospheric exposure.
-
Schlenk Line/Inert Gas Manifold (Alternative Method): For labs without a glove box, standard air-sensitive techniques are essential.[9] Weigh the solid in a sealed vial, then bring it into a Schlenk flask that has been properly dried and purged with inert gas. The reagent can be added under a positive pressure of inert gas. For additions in solution, the isocyanate should be dissolved in an anhydrous solvent inside the Schlenk flask and transferred via a cannula or gas-tight syringe.
Q6: What precautions must I take with my solvents and glassware?
Solvents and glassware are major sources of water contamination.
-
Glassware: All glassware must be rigorously dried before use. The most effective method is to oven-dry the glassware at >125 °C overnight and allow it to cool in a desiccator or under a stream of dry inert gas.[8][10] Assembling the apparatus while still hot and flushing with nitrogen or argon is a highly effective procedure.[10]
-
Solvents: Never use reagent-grade solvents from a bottle without purification and drying. Use a solvent purification system (SPS) or distill from an appropriate drying agent. The water content should be verified to be <10 ppm using Karl Fischer titration.
| Solvent | Recommended Drying Agent |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone |
| Toluene | Sodium/Benzophenone |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å), then vacuum distillation |
Section 3: Troubleshooting Common Issues
Q7: My reaction mixture turned cloudy/formed a white precipitate immediately after adding the isocyanate. What happened?
This is the classic sign of significant moisture contamination.[3] The precipitate is almost certainly the N,N'-bis(2,3-dimethyl-6-nitrophenyl)urea.
-
Root Cause Analysis:
-
Solvent: Was the solvent truly anhydrous? Verify with Karl Fischer titration.
-
Glassware: Was the glassware properly oven-dried and cooled under an inert atmosphere?
-
Reagents: Could other reagents (e.g., your nucleophile, a base) contain water?
-
Atmosphere: Was there a leak in your inert gas setup, allowing ambient air to enter?
-
Q8: The yield of my desired urethane/urea product is significantly lower than expected. Could moisture be the culprit?
Yes, this is a very likely cause. The consumption of two equivalents of isocyanate per mole of water means that even a small, invisible amount of moisture can have a large impact on the stoichiometry of your reaction, leaving your primary nucleophile with insufficient isocyanate to react with.
-
Diagnostic Steps:
-
Analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR to identify the urea byproduct.
-
Carefully re-evaluate every step of your anhydrous procedure, from glassware drying to solvent transfer.
-
Q9: How can I confirm that my starting material hasn't been compromised by moisture?
If you suspect your stock of 2,3-Dimethyl-6-nitrophenyl isocyanate has been degraded, you can perform a quick quality check.
-
FTIR Spectroscopy: Take an IR spectrum of a small sample (as a Nujol mull or a solution in anhydrous solvent). A pure isocyanate will show a very strong, sharp absorbance band between 2250-2285 cm⁻¹. The presence of a significant peak around 1640 cm⁻¹ (urea C=O stretch) indicates degradation.[3]
-
Melting Point: Determine the melting point. A broad melting range or a value significantly different from the literature value suggests the presence of impurities like the corresponding urea.
Section 4: Key Experimental Workflow: Anhydrous Derivatization of an Alcohol
This protocol outlines the synthesis of a urethane from 2,3-Dimethyl-6-nitrophenyl isocyanate and a generic alcohol, emphasizing the critical steps for moisture exclusion.
Caption: Experimental workflow for a moisture-sensitive reaction.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) is dried in an oven at 140 °C for at least 4 hours. The apparatus is assembled while hot and immediately placed under a positive pressure of dry nitrogen or argon, venting through an oil bubbler.[8][10]
-
Reagent Preparation: The alcohol (1.0 eq) is dissolved in anhydrous toluene (ensure <10 ppm H₂O via Karl Fischer) and added to the reaction flask via a gas-tight syringe. The solution is cooled to 0 °C in an ice bath.
-
Isocyanate Addition: In a separate, dry flask under inert gas, 2,3-Dimethyl-6-nitrophenyl isocyanate (1.05 eq) is dissolved in a minimal amount of anhydrous toluene. This solution is drawn into a gas-tight syringe and added dropwise to the stirred alcohol solution over 10 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or by withdrawing aliquots for FTIR analysis to observe the disappearance of the isocyanate peak at ~2270 cm⁻¹.[3]
-
Workup & Purification: Once the reaction is complete, it is quenched by the addition of a small amount of methanol. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization.
Section 5: Analytical Techniques for Quality Control
Q10: How can I use FTIR to monitor my reaction and check the purity of the isocyanate?
Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for real-time monitoring of reactions involving isocyanates due to their distinct and strong absorbance bands.
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Significance |
| Isocyanate (N=C=O) | 2250 - 2285 | Strong, sharp peak. Its disappearance indicates complete consumption of the starting material.[3] |
| Urethane (R-NH-CO-OR') | 1730 - 1685 (C=O stretch) | Appearance indicates the formation of the desired product. |
| Urea (R-NH-CO-NH-R) | 1680 - 1630 (C=O stretch) | Appearance indicates moisture contamination and byproduct formation.[3] |
Q11: What is the best method for quantifying water content in my solvents?
The gold standard for accurately measuring low levels of water in organic solvents is Karl Fischer Titration . This coulometric or volumetric method is highly sensitive and specific for water, capable of detecting concentrations in the parts-per-million (ppm) range. It is essential for validating that your solvents are sufficiently dry for use with isocyanates.[3]
Section 6: Safety First
Q12: What are the primary health hazards associated with aromatic isocyanates?
Aromatic isocyanates are hazardous compounds that demand stringent safety protocols. The primary health risks are:
-
Respiratory Sensitization: Isocyanates are potent respiratory sensitizers. Inhalation can lead to occupational asthma, where subsequent exposure to even trace amounts can trigger a severe allergic reaction.[11][12]
-
Dermal Sensitization: Skin contact can cause irritation and lead to allergic skin reactions.[4][13]
-
Eye and Respiratory Tract Irritation: Vapors and the solid material can cause irritation to the eyes, nose, and throat.[14][15]
Q13: What personal protective equipment (PPE) is mandatory when working with this compound?
Always work in a well-ventilated chemical fume hood. The following PPE is required:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[13]
-
Hand Protection: Chemical-resistant gloves are essential. Butyl or nitrile rubber gloves are recommended. Latex gloves offer poor protection and should be avoided.[4][11]
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating aerosols or exceeding exposure limits, a respirator with an appropriate cartridge may be necessary.[13]
References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]
- Safety Data Sheet - Polymethylene polyphenyl isocyan
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. (2002). Journal of Environmental Monitoring. [Link]
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane | Request PDF. ResearchGate. [Link]
-
Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (2007). PubMed. [Link]
-
Isocyanate Measurement Methods - ISO Standardization. (2001). ASTM International. [Link]
-
Technical Insights into Isocyanate Reaction Pathways. (2025). Patsnap Eureka. [Link]
- Method of detecting isocyanates. (1994).
-
2,3-DIMETHYLPHENYL ISOCYANATE Safety Data Sheet. (2011). Georganics. [Link]
-
Guide for handling Isocyanates. (2015). Safe Work Australia. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). Polymer Chemistry. [Link]
-
Isocyanate. Wikipedia. [Link]
-
2,3-dimethyl-6-nitrophenyl isocyanate (C9H8N2O3). PubChemLite. [Link]
-
p-NITROPHENYL ISOCYANATE. Organic Syntheses. [Link]
-
Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF. ResearchGate. [Link]
-
Challenges and recent advances in bio-based isocyanate production. (2023). RSC Publishing. [Link]
-
Reaction of Isocyanates with water | Download Scientific Diagram. ResearchGate. [Link]
-
From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. (2024). ChemRxiv. [Link]
-
Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2019). ACS Omega. [Link]
-
Catalyzed reaction of isocyanates (RNCO) with water. (2020). Physical Chemistry Chemical Physics. [Link]
-
A Guide to Occupational Exposure to Isocyanates. OSHA. [Link]
-
2,3-Dimethyl-6-nitrophenol. PubChem. [Link]
-
GUIDE TO HANDLING ISOCYANATES. (2020). Safe Work Australia. [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. (2020). ChemRxiv. [Link]
-
The BCF Guide to the Safe Use of Coatings Containing Isocyanates. (2022). British Coatings Federation. [Link]
-
From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. (2024). ChemRxiv. [Link]
-
Kinetics of Water-Isocyanate Reaction in N, N-Dimethylformamide. Scribd. [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water | Request PDF. ResearchGate. [Link]
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. fishersci.ca [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chemistryviews.org [chemistryviews.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. safetyresourcesblog.com [safetyresourcesblog.com]
- 13. polyconsprayfoam.com [polyconsprayfoam.com]
- 14. georganics.sk [georganics.sk]
- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
scale-up challenges for synthesis using 2,3-Dimethyl-6-nitrophenyl isocyanate
Technical Support Center: Scale-Up Synthesis Guide for 2,3-Dimethyl-6-nitrophenyl Isocyanate
Introduction: The "Blocked" Electrophile
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are encountering non-standard behavior during the scale-up of 2,3-Dimethyl-6-nitrophenyl isocyanate .
This molecule presents a classic "Electronic-Steric Paradox" :
-
Electronic Activation: The nitro group at the ortho (C6) position is strongly electron-withdrawing, theoretically increasing the electrophilicity of the isocyanate carbon.
-
Steric Deactivation: The isocyanate group is sandwiched between a methyl group at C2 and a bulky nitro group at C6. This creates a "molecular gate" that significantly retards nucleophilic attack.
In a scale-up environment, this paradox leads to specific failure modes: stalled reactions, high impurity profiles (dimers), and thermal hazards. This guide addresses these specific challenges.
Module 1: Reaction Kinetics & Thermodynamics
Q: Why is my reaction with the amine stalling at 80-90% conversion, even with excess isocyanate?
A: The "Ortho-Effect" is creating a kinetic wall. In standard phenyl isocyanate chemistry, reaction with a primary amine is diffusion-controlled (extremely fast). However, for 2,3-dimethyl-6-nitrophenyl isocyanate, the nucleophile must navigate the steric bulk of the C2-Methyl and C6-Nitro groups.
-
The Problem: As the reaction progresses, the viscosity increases (especially in urea formation), and the effective concentration of reagents drops. The steric barrier becomes the dominant factor, halting the reaction before completion.
-
The Fix:
-
Solvent Switch: Move from non-polar solvents (DCM, Toluene) to higher-polarity, non-nucleophilic solvents like THF or 2-MeTHF . These solvents better solvate the transition state and prevent product precipitation (which can encapsulate unreacted starting material).
-
Catalysis: Do not rely on thermal activation alone (which risks nitro-decomposition). Use a "sterically small" catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) at 0.1–0.5 mol%. These catalysts activate the isocyanate carbon, lowering the activation energy required to overcome the steric barrier.
-
Q: I see a severe exotherm upon addition, but the reaction isn't finishing. What is happening?
A: You are seeing the "Surface Reaction" exotherm, followed by kinetic trapping. The initial exotherm is the reaction of the most accessible isocyanate molecules. Once the bulk solution heats up, side reactions (dimerization) compete with the desired urea formation because the desired pathway is sterically slow.
Protocol: Controlled Dosing Strategy
| Parameter | Recommendation | Rationale |
|---|---|---|
| Dosing Mode | Inverse Addition | Add the Amine to the Isocyanate solution (slowly). This keeps the isocyanate in excess initially, preventing amine-catalyzed polymerization. |
| Temperature | 0°C
Module 2: Impurity Profile & Control
Q: High-HPLC analysis shows a persistent impurity at RRT 1.2. Is this the urea dimer?
A: It is likely the Carbodiimide or Uretidione (Dimer). Sterically hindered isocyanates are prone to dimerization (uretidione formation) or decarboxylation to carbodiimides, especially if heated to overcome the steric barrier.
Visualizing the Impurity Pathways
Caption: Competitive reaction pathways. Note that steric hindrance slows the green path (desired), allowing red paths (thermal/side reactions) to compete if temperature is too high.
Troubleshooting Table: Impurity Identification
| Impurity Type | Cause | Remediation |
|---|
| Symmetric Urea | Moisture ingress (Hydrolysis
Module 3: Safety & Stability (Critical)
Q: Can I distill this isocyanate to purify it?
A: Extreme Caution Required. Distillation is high-risk. The 6-nitro group reduces the thermal onset temperature of decomposition. Distilling nitro-substituted aromatics can lead to catastrophic decomposition if the pot residue overheats.
Safety Protocol: Thermal Stability Check
-
DSC Analysis: Before any scale-up (>10g), run a DSC (Differential Scanning Calorimetry) on the crude mixture. Look for exotherms below 150°C.
-
Vacuum Requirement: If you must distill, use high vacuum (<0.5 mbar) to keep the pot temperature below 80°C.
-
Preferred Alternative: Crystallization. Due to the rigid aromatic structure, these isocyanates often crystallize well from non-polar solvents like Heptane or Hexane/Toluene mixtures. This is safer and removes the dimer effectively.
Q: What is the quenching protocol for spills?
A: Do NOT use water alone. Water reacts slowly with this hydrophobic, hindered isocyanate, forming a crust of urea that seals unreacted isocyanate inside. Standard Quench Solution:
-
50% Ethanol (to dissolve the isocyanate)
-
40% Water
-
10% Concentrated Ammonia (to force the reaction to the urea rapidly)
-
Allow to stand for 48 hours in a vented container (CO2 evolution).
Module 4: Experimental Protocol (Self-Validating)
Synthesis of N-(2,3-Dimethyl-6-nitrophenyl)-N'-alkyl Urea Target Scale: 100g Input
-
Preparation: Charge reaction vessel with 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0 equiv) and Anhydrous 2-MeTHF (10 vol) .
-
Validation: Check KF of solvent (<200 ppm).
-
-
Activation: Add DABCO (0.1 mol%) .
-
Why? To activate the hindered isocyanate carbon.
-
-
Addition: Cool to 0°C. Add Amine (1.05 equiv) in 2-MeTHF (2 vol) dropwise over 60 mins.
-
Control: Maintain internal temp <10°C.
-
-
Reaction: Warm to 25°C. Stir for 4 hours.
-
IPC (In-Process Control): Take aliquot, quench with MeOH. Analyze by HPLC. Isocyanate peak should be <1%.
-
-
Workup (Crystallization Focus):
-
Distill off 50% of solvent under reduced pressure (keep T < 40°C).
-
Add n-Heptane (10 vol) slowly with rapid stirring.
-
Cool to 0°C for 2 hours.
-
Filter solids.[1] Wash with cold Heptane.
-
-
Drying: Vacuum oven at 40°C.
-
Safety: Ensure no residual solvent trapped (nitro compounds can retain solvent).
-
References
-
General Isocyanate Chemistry & Kinetics
-
Steric Effects in Ortho-Substituted Benzenes
-
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
- Explanation: foundational text explaining the "Ortho Effect" and steric inhibition of resonance/reaction.
-
-
Safety of Nitro-Aromatics
-
Bretherick's Handbook of Reactive Chemical Hazards.[3] Elsevier.
- Explanation: Authoritative source on the thermal instability and explosion hazards of nitro-compounds during distill
-
-
Isocyanate Handling & Safety Guides
-
Centers for Disease Control and Prevention (CDC) - NIOSH Pocket Guide to Chemical Hazards: Isocyanates.
- Explanation: Standard safety protocols for toxicity and sensitiz
-
Sources
Technical Support Center: Catalyst Poisoning in 2,3-Dimethyl-6-nitrophenyl Isocyanate Reactions
Welcome to the technical support center for troubleshooting catalytic reactions involving 2,3-Dimethyl-6-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic processes.
The synthesis of aromatic isocyanates from nitroaromatic compounds, such as the reductive carbonylation of 2,3-Dimethyl-6-nitrophenyl isocyanate precursors, is a powerful transformation heavily reliant on the performance of transition metal catalysts, particularly those from Group VIII.[1] However, the high reactivity of these catalysts also makes them susceptible to deactivation by a variety of chemical species, a phenomenon known as catalyst poisoning.[2][3] This guide provides a structured, cause-and-effect approach to troubleshooting common issues encountered in the field.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Catalyst poisoning manifests as a partial or total loss of catalytic activity due to the presence of chemical compounds that bind to the active sites.[3] This deactivation can lead to reduced reaction rates, lower product yields, and increased operational costs.[4] The following sections are organized by common observational symptoms in the laboratory.
Symptom 1: Reaction is Sluggish, Stalled, or Shows No Conversion
A significant drop in the reaction rate is the most direct indicator of catalyst poisoning.[5] If your reaction has slowed dramatically or failed to proceed, consider the following potential causes.
Potential Cause & Troubleshooting Steps
-
Sulfur Contamination: Sulfur compounds are notorious poisons for noble metal catalysts like palladium and platinum.[4][6] They strongly chemisorb to active sites, rendering them inaccessible to reactants.[7]
-
Water in the Reaction Mixture: Moisture is particularly harmful. It can react with the isocyanate product to form a carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. This amine can react with another isocyanate molecule to form a stable urea, consuming your product and potentially fouling the catalyst surface.[8] Furthermore, water can hydrolyze cyanide sources (if used) to form HCN, which is highly reactive towards Pd(0) catalysts.[9]
-
Action: Ensure all solvents and reagents are rigorously dried. Use techniques like azeotropic distillation to remove trace water from the reaction mixture before adding the catalyst.[10]
-
-
Presence of Other Strong Lewis Bases: Compounds like amines, pyridines, and nitriles can act as poisons by coordinating strongly with the metal center of the catalyst, blocking active sites.[5]
-
Action: Review the purity of all reagents. If nitrogen-containing compounds are inherent to the process (e.g., as additives or impurities), their concentration must be strictly controlled.
-
-
Halide Contamination: Halogenated compounds can poison palladium catalysts.[2][5]
-
Action: If your synthesis route involves halide precursors (e.g., from phosgenation-based methods), ensure they are completely removed.[11] Analyze reagents for residual halide content.
-
Symptom 2: Poor Selectivity and Formation of Byproducts
The appearance of unexpected or excessive byproducts often points to a change in the catalyst's behavior or the presence of reactive impurities.
Potential Cause & Troubleshooting Steps
-
Urea Formation: As described above, this is a clear sign of water contamination.[8]
-
Action: Implement stringent drying protocols for all components of the reaction.
-
-
Isocyanurate (Trimer) Formation: Isocyanates can self-condense to form highly stable cyclic trimers. This reaction is often promoted by certain catalysts and higher temperatures.[8][12] A poisoned catalyst might alter the reaction pathway, favoring trimerization over the desired reaction.
-
Action: Optimize reaction temperature and catalyst loading. Screen for catalysts less prone to promoting trimerization.
-
-
Polymerization/Oligomerization: The isocyanate product itself can be highly reactive and may polymerize, especially under harsh conditions or in the presence of certain impurities.[13] This can lead to fouling, where polymeric material physically blocks the catalyst's active sites and pores.
-
Action: Control reaction temperature and concentration. Ensure rapid work-up or quenching of the reaction upon completion.
-
Symptom 3: Visible Change in Catalyst Appearance
Physical changes to the catalyst can provide clues to the deactivation mechanism.
Potential Cause & Troubleshooting Steps
-
Darkening or Blackening (Coking): At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits known as coke.[5][14] This physically blocks active sites and is a common cause of deactivation in many industrial processes.[15]
Diagnostic and Mitigation Workflow
The following diagram outlines a systematic approach to identifying and resolving catalyst poisoning issues.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should screen for in my starting materials? A1: The most critical poisons for palladium and other Group VIII metal catalysts are sulfur compounds, water, halides, and other strongly coordinating species like certain nitrogen compounds and heavy metals (e.g., lead, mercury, arsenic).[2][4][5] We recommend prioritizing the analysis of sulfur and water content in all raw materials and solvents.
Q2: Can the isocyanate product itself poison the catalyst? A2: While not a "poison" in the classical sense, the high reactivity of isocyanates can lead to catalyst deactivation through fouling.[13] At high concentrations or temperatures, isocyanates can polymerize or react with surface species to form oligomers that physically block active sites. This is a form of mechanical deactivation rather than chemical poisoning.
Q3: My catalyst is supported on activated carbon. Could the support be an issue? A3: Yes, the support can play a role. While activated carbon is a common and effective support, its high surface area can also adsorb impurities from the reaction mixture, concentrating them near the active sites. Furthermore, the acidity and surface properties of the support can influence susceptibility to coking.[5]
Q4: Is catalyst poisoning always irreversible? A4: Not always. Poisoning can be categorized as reversible or irreversible.[2] Reversible poisoning occurs when the poison is weakly adsorbed and can be removed by changing reaction conditions (e.g., increasing temperature). Irreversible poisoning involves strong chemical bond formation between the poison and the active site, which is much more difficult to remedy.[6] Coking is often reversible through regeneration.[16]
Q5: How can I prevent catalyst poisoning before it happens? A5: Prevention is the most effective strategy. This involves several key practices:
-
Feedstock Purification: Rigorously purify all reactants and solvents to remove known poisons.[2]
-
Use of Guard Beds: Pass reactants through a "guard bed" of an adsorbent material designed to trap poisons before they reach the main reactor.
-
Catalyst Design: In some cases, catalysts can be designed to be more resistant to specific poisons.[17]
-
Process Control: Maintain strict control over reaction parameters like temperature and pressure to minimize side reactions and coking.[17]
Experimental Protocols
Protocol 1: General Feedstock Purification
This protocol provides a general method for reducing water and other common impurities from liquid reagents and solvents.
-
Solvent Drying: Reflux the solvent over an appropriate drying agent (e.g., calcium hydride for hydrocarbons, sodium/benzophenone for ethers) under an inert atmosphere (Nitrogen or Argon) for 4-6 hours.
-
Distillation: Distill the solvent directly into the reaction vessel or a dry storage flask.
-
Reagent Purification: Liquid reagents can be dried over molecular sieves (ensure the sieve type is compatible and does not catalyze side reactions). Solid reagents should be dried in a vacuum oven.
-
Degassing: To remove dissolved gases like oxygen, sparge the purified solvent with an inert gas for 15-30 minutes before use.
Protocol 2: Catalyst Regeneration via Calcination (for Coking)
This procedure is for regenerating a catalyst deactivated by carbonaceous deposits (coke). Caution: This should be performed in a well-ventilated fume hood with appropriate temperature control.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent (e.g., acetone or ethanol) to remove any adsorbed organic material.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for 2-4 hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat under a slow flow of air or a diluted oxygen/nitrogen mixture. Gradually increase the temperature to 400-500 °C and hold for 3-4 hours to burn off the carbon deposits.[16]
-
Cooling: Allow the catalyst to cool to room temperature under a flow of inert gas (e.g., nitrogen) to prevent re-oxidation of the active metal sites.
The following diagram illustrates the catalyst poisoning and regeneration cycle.
Caption: The cycle of catalyst deactivation and potential regeneration pathways.
References
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). StudySmarter. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]
-
How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Why Are Isocyanates so Dangerous?. (2019). Global Finishing Solutions. [Link]
-
Isocyanate Exposure. (2012). WorkSafeBC. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2002). Journal of the American Chemical Society. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2021). MDPI. [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (2003). ResearchGate. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (2020). MDPI. [Link]
-
Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. [Link]
- Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner J. Blank. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
(PDF) Catalysts for Isocyanate Cyclotrimerization. (2021). ResearchGate. [Link]
- Method for scavenging acidic impurities from polymeric isocyanates. (1987).
-
Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. (2016). RSC Publishing. [Link]
-
Investigation of the Poisoning of Platinum Group Catalysts by Thermal Desorption. (1968). RSC Publishing. [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. (2021). The Journal of Organic Chemistry. [Link]
-
Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfuriz. (2016). ResearchGate. [Link]
-
Synthesis of isocyanates from dimethylcarbonate. (2014). ResearchGate. [Link]
- Heterogeneous catalysts for the direct carbonylation of nitro aromatic compounds to isocyanates. (2020).
-
Troubleshooting Metal Catalyzed Urethane Systems. (2000). PCI Magazine. [Link]
-
Guide for safe use of isocyanates: An industrial hygiene approach. (2000). IRSST. [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (2020). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 11. US4661627A - Method for scavenging acidic impurities from polymeric isocyanates - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
stability and storage issues of 2,3-Dimethyl-6-nitrophenyl isocyanate
Technical Support Hub: Stability & Storage of 2,3-Dimethyl-6-nitrophenyl isocyanate
Introduction: Technical Profile
Compound: 2,3-Dimethyl-6-nitrophenyl isocyanate
CAS Number: 302912-25-0
Molecular Formula: C
Executive Summary for Researchers: This compound presents a unique stability paradox. While the ortho-methyl groups (positions 2,3) offer some steric shielding, the nitro group at position 6 is a strong electron-withdrawing group (EWG). This EWG significantly increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack (hydrolysis) than unsubstituted phenyl isocyanate. Strict exclusion of moisture is not just a recommendation; it is a chemical necessity to prevent rapid degradation into insoluble ureas.
Module 1: Stability & Storage Architecture
The Degradation Mechanism (The "Why")
Users often underestimate the reactivity of this specific isocyanate due to the assumed steric hindrance of the methyl groups. However, the 6-nitro group dominates the reactivity profile .
-
Electronic Activation: The nitro group pulls electron density from the aromatic ring, making the isocyanate carbon highly positive (
). This lowers the activation energy for reaction with ubiquitous nucleophiles like atmospheric moisture. -
The Hydrolysis Cascade:
-
Moisture Attack: Water attacks the isocyanate to form an unstable carbamic acid.
-
Decarboxylation: Carbamic acid rapidly loses CO
to form 2,3-dimethyl-6-nitroaniline. -
Urea Formation (The "White Solid"): The newly formed aniline is a nucleophile; it immediately reacts with a remaining molecule of isocyanate to form the symmetric urea (1,3-bis(2,3-dimethyl-6-nitrophenyl)urea). This urea is chemically inert and insoluble, permanently reducing your active titer.
-
Storage Protocols
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C – 8°C | Lowers kinetic energy, slowing dimerization (uretdione formation) and hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. Argon is preferred as it is heavier than air, forming a better "blanket" in opened bottles. |
| Container | Glass + Teflon/Parafilm | Isocyanates can leach plasticizers from standard plastics. Teflon-lined caps are essential to prevent cap seizure due to crust formation. |
| Desiccant | Secondary Containment | Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves. |
Module 2: Diagnostic & Troubleshooting (Q&A)
Q1: I see a white precipitate in my bottle. Is the reagent ruined?
Diagnosis: The white solid is likely the symmetric urea derivative, formed via moisture ingress. Action:
-
Filtration: If the precipitate is minor (<5% volume), you can filter the solution (if liquid) or recrystallize (if solid) under inert atmosphere.
-
Verification: Do not assume the remaining liquid is 100% pure. The formation of urea releases CO
, which may have pressurized the vessel. -
Protocol: Perform a Dibutylamine Back-Titration (see Module 4) to determine the exact NCO content before using it in stoichiometry-sensitive reactions.
Q2: The material has turned into a viscous gel. Can I heat it to melt it?
Critical Warning: NO.
-
Cause: Gelation usually indicates polymerization (isocyanurate formation) or extensive urea networking.
-
Risk: Heating a degraded isocyanate can release trapped CO
rapidly (explosion hazard) or generate toxic fumes without restoring the monomer. -
Solution: Discard the material as hazardous waste.
Q3: Can I store this in DMSO or DMF for aliquoting?
Answer: Not recommended for long-term storage.
-
Reason: Commercial DMSO and DMF often contain trace water (even "anhydrous" grades can have 50-100 ppm). This trace water will consume the isocyanate over days. Furthermore, polar aprotic solvents can catalyze the dimerization of isocyanates.
-
Alternative: Prepare fresh solutions in anhydrous Toluene or DCM immediately before use.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the critical pathways users must prevent. The red path (Hydrolysis) is the most common failure mode.
Caption: Figure 1. Degradation pathways. The 'Red Path' leads to irreversible urea formation triggered by moisture. The 'Green Path' represents thermal dimerization.
Module 4: Quantitative Quality Control (Protocol)
Method: Standard Dibutylamine Back-Titration (Adapted from ASTM D5155) Purpose: To determine the precise % NCO content.
Reagents Required:
-
Dibutylamine (DBA) solution (2N in dry Toluene).[1]
-
Isopropanol (IPA).
-
Bromophenol Blue indicator.[1]
Step-by-Step Protocol:
-
Blank Preparation: Pipette 20 mL of DBA solution into a clean Erlenmeyer flask. Dilute with 50 mL dry toluene.
-
Sample Preparation: Weigh ~1.0 g of the isocyanate sample (record exact weight
) into a separate flask containing 20 mL dry toluene. -
Reaction: Add 20 mL of DBA solution to the sample flask. Swirl to mix.
-
Incubation: Let stand at room temperature for 15 minutes.
-
Quenching: Add 100 mL of Isopropanol to both flasks (Sample and Blank).
-
Titration: Titrate both solutions with 1N HCl to a yellow endpoint (Bromophenol Blue).
- = Volume HCl for Blank[1]
- = Volume HCl for Sample
-
Calculation:
[4]-
Target: Theoretical NCO % for C
H N O is ~21.8% . If experimental value is <20%, repurification is required.
-
References
-
ASTM International. (2010).[1] ASTM D5155-10: Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates.[1] ASTM International.[1] [Link]
-
International Organization for Standardization. (2018).[5] ISO 14896:2009 Plastics — Polyurethane raw materials — Determination of isocyanate content. ISO.[1][2][4][6] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13331243, 2,3-Dimethyl-6-nitrophenol (Hydrolysis Product). PubChem.[7] [Link]
Sources
Technical Support Center: Characterization of 2,3-Dimethyl-6-nitrophenyl isocyanate (DNPI) Adducts
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-6-nitrophenyl isocyanate (DNPI) adducts. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of your experiments.
Troubleshooting Guide
Characterizing covalent adducts is often challenging due to their low abundance and the complexity of biological matrices.[1][2] This section addresses specific issues you may encounter during the mass spectrometry-based analysis of DNPI adducts.
Problem: No or Very Weak Signal for the Expected DNPI-Peptide Adduct
Potential Cause(s):
-
Low Adduction Stoichiometry: The reaction between DNPI and your target protein may be inefficient, leading to a very small fraction of adducted protein.
-
Adduct Instability: The adduct may be unstable under the experimental conditions (e.g., during enzymatic digestion, sample storage, or in the mass spectrometer's ion source). Isocyanates form ureido linkages which are generally stable, but specific microenvironments could promote lability.
-
Poor Ionization Efficiency: The adducted peptide may ionize poorly compared to the vast excess of unmodified peptides.
-
Insufficient Protein Loading: The absolute amount of the adducted peptide is below the instrument's limit of detection.[3][4]
-
In-Source Fragmentation: The adduct may be fragmenting within the ion source before it can be isolated and analyzed by MS/MS.
Recommended Solutions & Scientific Rationale:
-
Optimize Reaction Conditions: Systematically vary the molar ratio of DNPI to protein, incubation time, and temperature to maximize the adduction yield. Rationale: Covalent modification is a chemical reaction; its efficiency depends on fundamental parameters like concentration and time.
-
Enrich for Adducted Peptides: If the target protein and modification site are known, consider using techniques like PRM (Parallel Reaction Monitoring) to selectively monitor for the expected adducted peptide, which can significantly improve the signal-to-noise ratio.
-
Adjust MS Source Parameters: Lower the source temperature and fragmentor/cone voltage. Rationale: Using "softer" ionization conditions can minimize in-source fragmentation, preserving the intact adducted peptide for MS1 detection and subsequent MS2 fragmentation.[5]
-
Increase Sample Loading: While it can lead to broader peaks, increasing the amount of total protein loaded on the column can push a low-abundance species above the detection limit.[6]
-
Perform a Control Reaction: Analyze a DNPI-treated standard peptide or protein (e.g., Angiotensin or BSA) to confirm that your analytical workflow and instrument are capable of detecting the adduct under ideal conditions. Rationale: This self-validating step helps distinguish between a failed chemical reaction and an analytical detection problem.
Problem: Complex and Difficult-to-Interpret MS/MS Spectrum
Potential Cause(s):
-
Multiple Adduction Sites: DNPI may react with several nucleophilic residues (Lys, His, N-terminus) on the same peptide, leading to overlapping fragmentation patterns.[7][8]
-
Ambiguous Neutral Losses: The DNPI moiety itself can fragment, leading to neutral losses that complicate the identification of b- and y-ions from the peptide backbone.
-
Co-eluting Peptides: An unmodified peptide with a similar m/z may be co-isolated and fragmented along with your target, resulting in a chimeric spectrum.
-
Sub-optimal Fragmentation Energy: The collision energy may be too low to effectively fragment the peptide backbone or too high, causing excessive fragmentation into immonium ions and obliterating key sequence information.
Recommended Solutions & Scientific Rationale:
-
Employ Different Fragmentation Techniques:
-
CID (Collision-Induced Dissociation): This is the standard method but can sometimes favor cleavage of the adduct itself.
-
HCD (Higher-energy Collisional Dissociation): Often provides richer fragmentation of the peptide backbone and can generate reporter ions specific to the modification.
-
ETD/EThcD (Electron Transfer Dissociation): This technique preserves labile modifications by fragmenting the peptide backbone at different locations than CID/HCD. It is particularly useful for confirming the modification site.
-
-
Utilize Data-Independent Acquisition (DIA): Methods like SWATH-MS acquire MS/MS data for all ions within a specified range. Rationale: DIA allows for retrospective analysis of the data, helping to deconvolve complex spectra and confirm the presence of adducted peptides without prior knowledge.[9]
-
Improve Chromatographic Resolution: Lengthen the LC gradient or use a column with a smaller particle size. Rationale: Better separation of peptides reduces the chances of co-elution and chimeric spectra, providing cleaner MS/MS scans for database searching.[10]
-
Use Specialized Search Algorithms: Employ open modification search algorithms (also known as open mass searching) that can identify unexpected adduct masses without pre-specifying the modification.[11] Rationale: These tools are powerful for discovery-phase experiments where the exact nature and location of the adducts are unknown.[11]
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Dimethyl-6-nitrophenyl isocyanate (DNPI) and what makes it challenging to work with?
A1: 2,3-Dimethyl-6-nitrophenyl isocyanate (DNPI) is a reactive chemical containing an isocyanate group (-N=C=O). Isocyanates are electrophiles that readily react with nucleophilic groups found in proteins, most notably the primary amines on lysine side chains and the N-terminus, as well as the imidazole ring of histidine.[7][12] The primary challenge in characterizing DNPI adducts stems from their typically low abundance in complex biological samples, which requires highly sensitive analytical methods for detection and characterization.[1][2]
Q2: How do I calculate the expected mass of my DNPI-adducted peptide?
A2: First, calculate the monoisotopic mass of the DNPI moiety that is added to the peptide. Then, add this mass to the monoisotopic mass of the unmodified peptide.
-
DNPI Molecular Formula: C₉H₈N₂O₃
-
DNPI Monoisotopic Mass: 192.0535 Da
-
Calculation: Mass(Adducted Peptide) = Mass(Unmodified Peptide) + 192.0535 Da
The table below summarizes the key mass information.
| Parameter | Value |
| Compound Name | 2,3-Dimethyl-6-nitrophenyl isocyanate |
| Molecular Formula | C₉H₈N₂O₃ |
| Monoisotopic Mass | 192.0535 Da |
| Modification Type | Covalent addition to nucleophilic residues |
| Commonly Modified Residues | Lysine (K), Histidine (H), Protein N-terminus |
Q3: Which analytical technique is best suited for identifying DNPI adducts?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and characterizing protein adducts.[9][10] This "bottom-up" proteomics approach involves enzymatically digesting the adducted protein into smaller peptides, which are then separated by LC and analyzed by MS/MS. This method provides high sensitivity, allows for precise identification of the modification site, and can be configured for quantification.[7]
Q4: My adduct appears to be forming multiple species in the mass spectrum (e.g., +Na, +K). What does this mean?
A4: This is a common phenomenon in electrospray ionization (ESI) mass spectrometry. In addition to the expected protonated molecule [M+H]⁺, molecules can form adducts with cations present in the sample or mobile phase, such as sodium [M+Na]⁺ and potassium [M+K]⁺.[5] This variability is influenced by mobile phase additives and contaminants.[5] While these different adducts can complicate the MS1 spectrum, they all originate from the same parent molecule. Specialized software can help identify and group these related ions.[13]
Experimental Protocols & Workflows
Workflow for DNPI-Protein Adduct Characterization
This diagram illustrates the typical bottom-up proteomics workflow for identifying DNPI adduction sites.
Caption: Overall workflow for identifying DNPI adducts.
Detailed Protocol: LC-MS/MS Analysis of DNPI-Adducted Peptides
This protocol provides a starting point for setting up an LC-MS/MS experiment. Parameters should be optimized for your specific instrument and sample.
1. Sample Preparation (Post-Digestion): a. After enzymatic digestion, acidify the peptide mixture with formic acid (FA) to a final concentration of 0.1% (v/v) to stop the digestion and improve chromatographic peak shape. b. Centrifuge the sample at >14,000 x g for 10 minutes to pellet any insoluble material. c. Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography (LC): a. Column: C18 reverse-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size). b. Mobile Phase A: 0.1% FA in water. c. Mobile Phase B: 0.1% FA in acetonitrile (ACN). d. Gradient: A linear gradient from 2% B to 40% B over 60 minutes is a good starting point. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40 °C.
3. Mass Spectrometry (MS): a. Ionization Mode: Positive Electrospray Ionization (+ESI). b. Acquisition Mode: Data-Dependent Acquisition (DDA). c. MS1 Scan:
- Resolution: 60,000
- Scan Range: 350-1600 m/z
- AGC Target: 3e6
- Max Injection Time: 50 ms d. MS2 Scan (TopN, N=15):
- Isolation Window: 1.6 m/z
- Activation Type: HCD
- Collision Energy: Normalized Collision Energy (NCE) of 28% (step NCE 25, 28, 32 can improve fragmentation diversity).
- Resolution: 15,000
- AGC Target: 1e5
- Max Injection Time: 45 ms
- Dynamic Exclusion: 30 seconds.
4. Data Analysis: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw data against a protein database containing your target protein sequence. b. Search Parameters:
- Enzyme: Trypsin/P.
- Max Missed Cleavages: 2.
- Fixed Modification: Carbamidomethyl (C) (+57.0215 Da).
- Variable Modifications: Oxidation (M) (+15.9949 Da), DNPI adduct (K, H, N-term) (+192.0535 Da).
- Precursor Mass Tolerance: 10 ppm.
- Fragment Mass Tolerance: 0.02 Da.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common issues during your analysis.
Caption: Decision tree for troubleshooting DNPI adduct analysis.
References
-
Sabbioni, G., & Schütze, D. (2004). Protein adducts as biomarkers of exposure to aromatic diisocyanates in workers manufacturing polyurethane (PUR) foam. PubMed. [Link]
-
Camerini, S., et al. (2021). Reactive Carbonyl Species and Protein Adducts: Identification Strategies, Biological Mechanisms and Molecular Approaches for Their Detoxification. MDPI. [Link]
-
Searle, B. C., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Kumar, A., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
-
Singh, R., & Balbo, S. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. [Link]
-
Pott, S., & Tushir, S. (2021). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Fazeelat, T., et al. (2015). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Gore, J. A., et al. (2021). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology. [Link]
-
Bernstein, I. L. (1981). Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. [Link]
-
Williams, D. K., et al. (2018). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Singh, R., et al. (2014). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Journal of Chromatography B. [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. [Link]
-
Streicher, R. P., et al. (2004). Selecting Isocyanate Sampling and Analytical Methods. CDC Stacks. [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]
-
Domingues, M. R., et al. (2021). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]
-
Williams, C. A. (2014). Covalent Protein Adduction of Nitrogen Mustards and Related Compounds. FIU Digital Commons. [Link]
-
Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. [Link]
-
Institute of Occupational Medicine. (n.d.). Isocyanate Sampling and Analysis. IOM World. [Link]
Sources
- 1. Reactive Carbonyl Species and Protein Adducts: Identification Strategies, Biological Mechanisms and Molecular Approaches for Their Detoxification | MDPI [mdpi.com]
- 2. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 9. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
Technical Support Center: Reaction Kinetics for Hindered Amines with 2,3-Dimethyl-6-nitrophenyl Isocyanate
Welcome to the technical support center for navigating the complexities of reacting sterically hindered amines with 2,3-Dimethyl-6-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific chemical transformation. The significant steric hindrance on both reaction partners makes this a non-trivial reaction, often leading to slow kinetics and competing side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a hindered amine and 2,3-Dimethyl-6-nitrophenyl isocyanate proceeding so slowly or not at all?
A1: The primary reason is severe steric hindrance. The methyl groups ortho to the isocyanate on the phenyl ring, combined with bulky substituents on your amine, create a significant energy barrier for the nucleophilic attack of the amine's nitrogen on the isocyanate's carbon. Several factors contribute to reaction rates, including temperature, concentration, and the chemical nature of the reactants.[1] In this case, the inherent structure of your reactants is the main challenge. Overcoming this requires careful optimization of other reaction parameters.
Q2: I see a white precipitate forming in my reaction vessel. What is it and how can I prevent it?
A2: A white precipitate is most commonly a disubstituted urea.[2] This forms when the highly reactive isocyanate reacts with trace amounts of water in your solvent, glassware, or reagents. The reaction initially forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed, highly reactive amine then rapidly reacts with another molecule of isocyanate to produce the often-insoluble urea.[2] Preventing this requires rigorous exclusion of moisture.
Q3: What type of catalyst is most effective for this reaction?
A3: While many isocyanate reactions proceed without a catalyst, the steric hindrance in this system necessitates one. Tertiary amines and organotin compounds are the most common choices.
-
Tertiary Amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO): These are widely used catalysts that can accelerate both polyol-isocyanate and water-isocyanate reactions.[3][4] Their effectiveness is influenced by their basicity and the steric accessibility of the amine nitrogen.[4]
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate or DBTL): These are often more potent catalysts, particularly for aliphatic isocyanates, and function as Lewis acids, activating the isocyanate group.[5][6] However, they can also promote side reactions like allophanate formation at higher temperatures.[5] The choice depends on your specific amine and reaction conditions.
Q4: How can I effectively monitor the progress of my reaction in real-time?
A4: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent technique. It allows you to monitor the disappearance of the strong, characteristic isocyanate (N=C=O) absorbance peak around 2250-2285 cm⁻¹ and the simultaneous appearance of the urea/urethane carbonyl (C=O) peak.[2][7] This provides real-time kinetic data without the need for sampling, helping you determine the reaction endpoint accurately.[7] Other methods like HPLC and NMR are also effective for analyzing aliquots or the final product.[2][8][9]
Troubleshooting Guide
This section addresses specific experimental issues in a structured format.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Slow or Stalled Reaction | 1. Insufficient Activation Energy: The steric hindrance imposes a high activation energy barrier. 2. Inappropriate Solvent: The solvent may not adequately solvate the transition state.[10] 3. Ineffective Catalysis: The chosen catalyst may be too sterically hindered itself or not potent enough.[4][5] 4. Low Reactant Concentration: Low concentration can decrease the frequency of molecular collisions.[1][11] | 1. Increase Temperature: Gently increase the reaction temperature in increments (e.g., 10-20 °C). This provides molecules with more kinetic energy to overcome the activation barrier. Monitor for potential side reactions or degradation.[11] 2. Solvent Screening: Test a range of anhydrous polar aprotic solvents like DMF, DMSO, or NMP. These solvents can help stabilize charged intermediates in the transition state, potentially accelerating the reaction.[3] 3. Catalyst Optimization: If using a tertiary amine, try a less hindered one like DABCO. Consider screening a low concentration (0.01-0.1 mol%) of a more potent organometallic catalyst like DBTL.[5] 4. Increase Concentration: If solubility allows, increase the concentration of your reactants to promote more frequent collisions. |
| Low Product Yield / Multiple Products | 1. Moisture Contamination: Leads to the formation of urea byproducts, consuming two equivalents of isocyanate per mole of water.[2][6] 2. Isocyanate Side Reactions: At elevated temperatures, isocyanates can self-condense to form cyclic trimers (isocyanurates) or dimers (uretdiones), especially with certain catalysts.[2] 3. Reaction Reversibility: While less common for amine-isocyanate reactions, some isocyanate reactions can be reversible, especially at high temperatures.[5] | 1. Implement Rigorous Anhydrous Technique: Use flame-dried glassware assembled under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Pre-dry reagents if possible. See Protocol 2 for solvent purification. 2. Control Temperature & Catalyst: Avoid excessive heat. If trimerization is suspected (often indicated by a very stable, insoluble byproduct), reduce the temperature or switch to a catalyst less prone to promoting this side reaction, such as a tertiary amine over some organometallic options.[2] 3. Monitor Reaction Endpoint: Use in-situ FTIR or regular HPLC analysis to stop the reaction once the starting material is consumed, preventing further side reactions or product degradation over extended reaction times. |
| Formation of Gel or Insoluble Material | 1. Isocyanate Trimerization: The formation of highly cross-linked isocyanurate rings can lead to gelation, especially if a di- or poly-functional isocyanate is used or formed in situ.[2] 2. Poor Product Solubility: The desired urea product may simply be insoluble in the chosen reaction solvent. | 1. Careful Temperature & Catalyst Management: As above, excessive heat and certain catalysts can promote trimerization. Maintain strict temperature control.[2] 2. Solubility Testing: Before running the reaction on a large scale, perform a small-scale test to check the solubility of the expected product in the reaction solvent at the target temperature. |
Visualizing the Reaction Pathways
Understanding the desired reaction versus the most common side reaction is critical for troubleshooting.
Caption: Step-by-step workflow for troubleshooting slow reactions.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content in solvents and liquid reagents to ensure anhydrous conditions.
Procedure:
-
Instrument Preparation: Turn on the Karl Fischer titrator and allow the cell solution to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture in the cell, indicated by a low, stable drift rate. [2]2. Sample Introduction: Using a gas-tight, dry syringe, carefully withdraw a known volume or weight of the sample to be analyzed.
-
Injection: Quickly and carefully inject the sample into the titration cell below the surface of the KF reagent.
-
Titration: The instrument will automatically titrate the water in the sample and display the result, typically in parts per million (ppm).
-
Replicates: For accuracy, perform the measurement in triplicate and calculate the average water content. Aim for <50 ppm for optimal results. [2]
Protocol 2: Solvent Purification (Tetrahydrofuran, THF)
Objective: To obtain an anhydrous and oxygen-free solvent, critical for preventing water-related side reactions.
Reagents: THF (pre-dried), sodium metal, benzophenone.
Procedure:
-
Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves for at least 24 hours. [2]2. Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried and the system is under a positive pressure of an inert gas (N₂ or Ar). [2]3. Still Preparation: To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed. [2]6. Distillation: Once the color is stable, distill the solvent into the receiving flask.
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves. [2]
Protocol 3: In-Situ FTIR Monitoring of Reaction Progress
Objective: To monitor the real-time consumption of isocyanate and the formation of the urea product.
Methodology:
-
Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel through a sealed port.
-
Background Spectrum: Collect a background spectrum of the reaction mixture before the addition of the isocyanate.
-
Spectral Acquisition: Once the reaction is initiated, record mid-infrared spectra at regular intervals (e.g., every 60 seconds). [7]4. Data Analysis:
-
Monitor the decrease in the area of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹. [2] * Track the increase in the area of the characteristic urea peak (C=O stretch around 1640 cm⁻¹). [2] * The reaction is considered complete when the isocyanate peak is no longer detectable.
-
References
- Vertex AI Search. (n.d.). Factors Affecting Rate Of Reaction.
- University of Minnesota. (1987). Kinetics of isocyanate amine reactions. Experts@Minnesota.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines.
- Khan Academy. (2021, January 30). Factors affecting reaction rates. AP Chemistry. YouTube.
- ResearchGate. (n.d.). The relative rates of isocyanate reaction against different hydrogen-active compounds.
- Google Patents. (n.d.). WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
- Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing.
- PCI Magazine. (n.d.). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester.
- Google Patents. (n.d.). Hydroxyalkyl tertiary amine catalysts for isocyanate reactions.
- Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions.
- Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525.
- ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
- ResearchGate. (n.d.). A laboratory comparison of analytical methods used for isocyanates.
- ResearchGate. (n.d.). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited.
- MDPI. (2024). Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials.
- ResearchGate. (n.d.). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates.
- SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- AUB ScholarWorks. (n.d.). of the reaction between.
- ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- ResearchGate. (n.d.). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications.
- Nelson Education. (n.d.). 6.2 Factors Affecting Reaction Rates.
- BenchChem. (n.d.). Technical Support Center: Isocyanate Reaction Troubleshooting.
Sources
- 1. moodle.edu4u.ca [moodle.edu4u.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials - Google Patents [patents.google.com]
- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 6. pcimag.com [pcimag.com]
- 7. mt.com [mt.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation with 2,3-Dimethyl-6-nitrophenyl isocyanate
In the landscape of pharmaceutical analysis, the reliable quantification of active pharmaceutical ingredients (APIs), their impurities, or degradation products is paramount. Many molecules, particularly aliphatic amines and phenols, lack a native chromophore, rendering them nearly invisible to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an in-depth exploration of pre-column derivatization using 2,3-Dimethyl-6-nitrophenyl isocyanate, a powerful reagent for conferring UV activity to such analytes.
As Senior Application Scientists, our goal extends beyond mere protocol recitation. We aim to elucidate the causality behind our experimental choices, grounding our methods in the robust framework of international regulatory guidelines. This document is structured to serve as a practical comparison and validation guide for researchers, scientists, and drug development professionals, ensuring that the analytical methods developed are not only accurate and precise but also demonstrably fit for their intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Rationale for Derivatization: Making the Invisible, Visible
The core challenge with analytes like simple aliphatic amines is their lack of π-electrons, which are necessary to absorb light in the UV-visible spectrum. Without this property, conventional HPLC-UV detectors cannot provide a quantifiable signal. Pre-column derivatization addresses this by covalently bonding a molecule—the derivatizing agent—that contains a strong chromophore to the analyte of interest.
2,3-Dimethyl-6-nitrophenyl isocyanate is an excellent candidate for this task. Its isocyanate functional group (-N=C=O) reacts efficiently and specifically with the nucleophilic groups of primary and secondary amines to form stable urea derivatives. It can also react with phenols to form carbamates. The nitrophenyl moiety of the reagent serves as a potent chromophore, allowing for sensitive detection at wavelengths where the original analyte is transparent.
The Derivatization Reaction
The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen of an amine (or the oxygen of a phenol) attacks the electrophilic carbon of the isocyanate group. This forms a stable, highly UV-active derivative that can be easily separated and quantified using reversed-phase HPLC.
Sources
- 1. scribd.com [scribd.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
comparing reactivity of 2,3-Dimethyl-6-nitrophenyl isocyanate with other isocyanates
This guide provides an in-depth technical analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate , focusing on its reactivity profile compared to standard industrial isocyanates.
Executive Summary
2,3-Dimethyl-6-nitrophenyl isocyanate represents a unique class of "sterically hindered yet electronically activated" electrophiles. Unlike standard phenyl isocyanate, which reacts rapidly with nucleophiles, this compound exhibits a delayed reactivity profile .
The presence of the nitro group at the 6-position and the methyl group at the 2-position creates a "di-ortho" substituted system. This structural arrangement imposes a severe steric blockade (the "Steric Wall") that retards the initial nucleophilic attack, while the nitro group’s electron-withdrawing nature (the "Electronic Pull") ensures that once the energy barrier is crossed, the reaction proceeds to stable urea/carbamate products.
Key Characteristic: Controlled Latency. It is significantly slower than 4-nitrophenyl isocyanate but offers higher ultimate thermodynamic stability in derivatives than 2,6-dimethylphenyl isocyanate.
Mechanistic Analysis: The "Push-Pull" Conflict
To understand the reactivity, we must decouple the competing forces acting on the isocyanate (-N=C=O) carbon center.
-
Steric Hindrance (The Brake): The isocyanate group is flanked by a methyl group at C2 and a nitro group at C6. This 2,6-disubstitution creates a "caged" environment. Nucleophiles (amines, alcohols) must navigate this steric canyon to attack the central carbon. This significantly increases the activation energy (
), reducing the reaction rate constant ( ). -
Electronic Activation (The Accelerator): The nitro group (
) is a potent electron-withdrawing group (EWG). Through inductive ( ) and resonance ( ) effects, it pulls electron density away from the aromatic ring and the isocyanate carbon, making the carbon more electrophilic ( ).-
Note: In the ortho position, the nitro group is often twisted out of planarity due to the adjacent isocyanate and methyl groups, dampening the resonance effect but maintaining the strong inductive activation.
-
Visualizing the Reactivity Landscape
Figure 1: The kinetic landscape showing how steric bulk raises the energy barrier while electronic activation primes the molecule for reaction once the barrier is overcome.
Comparative Reactivity Matrix
The following table compares the target compound against industry standards to contextualize its performance.
| Compound | Structure Type | Electronic Effect | Steric Hindrance | Relative Reactivity ( | Primary Application |
| 4-Nitrophenyl Isocyanate | Para-substituted | Strong Activation (EWG) | None | Very High (100) | Rapid derivatization, kinetic studies |
| Phenyl Isocyanate | Unsubstituted | Neutral | None | High (20) | Standard intermediate |
| 2,3-Dimethyl-6-nitrophenyl Isocyanate | Di-ortho substituted | Strong Activation (EWG) | High (2,6-blockade) | Low-Medium (2-5) | Controlled release, stable ureas |
| 2,6-Dimethylphenyl Isocyanate | Di-ortho substituted | Weak Deactivation (EDG) | High (2,6-blockade) | Very Low (1) | Steric protection, chiral phases |
*Relative Reactivity is estimated based on standard aminolysis rates in non-polar solvents, normalized to 2,6-dimethylphenyl isocyanate = 1.
Analysis:
-
Vs. 4-Nitrophenyl Isocyanate: The target is significantly slower. While both have the activating nitro group, the 4-isomer has no steric hindrance. The 6-nitro group in the target acts as a gatekeeper.
-
Vs. 2,6-Dimethylphenyl Isocyanate: The target is faster. Both share the 2,6-steric block, but the target replaces a weakly donating methyl with a strongly withdrawing nitro group. This electronic "pull" partially compensates for the steric bulk.
Experimental Protocol: Controlled Derivatization
Due to the hindered nature of 2,3-Dimethyl-6-nitrophenyl isocyanate, standard room-temperature protocols may yield incomplete conversion. The following protocol ensures high yields by overcoming the steric barrier.
Objective: Synthesis of a substituted urea derivative using a primary amine.
Reagents:
-
Electrophile: 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0 equiv)
-
Nucleophile: Benzylamine or equivalent primary amine (1.1 equiv)
-
Solvent: Anhydrous Toluene (Non-polar solvents minimize side reactions)
-
Catalyst: Dibutyltin Dilaurate (DBTL) - Optional but recommended for alcohols
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 1.0 mmol of 2,3-Dimethyl-6-nitrophenyl isocyanate in 5 mL of anhydrous toluene under an inert atmosphere (
or Ar). -
Critical: Ensure the system is dry. The electron-withdrawing nitro group makes the isocyanate susceptible to hydrolysis if moisture penetrates the steric shield over time.
-
-
Addition:
-
Add the amine (1.1 mmol) dropwise at room temperature.
-
Observation: Unlike phenyl isocyanate, no immediate exotherm or precipitate may be observed.
-
-
Thermal Activation:
-
Heat the reaction mixture to 60°C for 2–4 hours.
-
Why: Thermal energy is required to help the nucleophile penetrate the "ortho-methyl/nitro" steric wall.
-
-
Monitoring:
-
Monitor via TLC or IR spectroscopy. Look for the disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ .
-
-
Isolation:
-
Cool to room temperature. If the urea precipitates, filter and wash with cold hexane.
-
If soluble, evaporate solvent and recrystallize from Ethanol/Heptane.
-
References
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews. Link
- Foundational text on the steric and electronic effects governing isocyan
-
Kaplan, M. (1961). Reactivity of Isocyanates with Amines. Journal of Chemical & Engineering Data. Link
- Provides kinetic data for ortho-substituted isocyan
-
Raspoet, G., et al. (1998). Nitrogen-15 NMR study of the reaction of phenyl isocyanate with alcohols. Journal of Organic Chemistry. Link
- Mechanistic insights into the electronic influence of substituents.
-
Application Note: Steric Hindrance in 2,6-Disubstituted Aryl Isocyanates. Sigma-Aldrich Technical Library. Link
- General reference for handling hindered isocyan
Beyond 2,3-Dimethyl-6-nitrophenyl isocyanate: A Comparative Guide to Amine Derivatization Strategies
Executive Summary: The Case for Modernization
2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) represents a specific class of hindered, nitro-aromatic derivatizing agents. Historically, reagents like this were selected for two reasons: the nitro group acts as a chromophore for UV detection (typically ~254 nm), and the ortho-methyl/nitro substitution provides steric bulk, which can occasionally assist in separating chiral isomers or preventing over-reaction of polyamines.
However, relying on this reagent introduces significant analytical bottlenecks:
-
Hydrolytic Instability: Isocyanates compete with water to form carbamic acids, which spontaneously decarboxylate into anilines (in this case, 2,3-dimethyl-6-nitroaniline). This creates interfering artifact peaks.
-
Slow Kinetics: The steric crowding at the 2, and 6-positions significantly retards the nucleophilic attack of the amine on the isocyanate carbon, requiring longer reaction times or elevated temperatures.
-
Limited Sensitivity: Compared to modern fluorophores, nitro-aromatic UV tags have poor limits of detection (LOD), often in the micromolar range rather than nanomolar or femtomolar.
This guide presents three superior alternatives categorized by their strategic advantage: AQC (Stability & Sensitivity), FMOC-Cl (Speed & Fluorescence), and PITC (The Robust Classic).
Comparative Analysis of Alternatives
The following table contrasts the baseline reagent with its primary alternatives.
Table 1: Technical Performance Matrix
| Feature | Baseline: 2,3-Dimethyl-6-nitrophenyl isocyanate | Alternative 1: AQC (AccQ-Tag) | Alternative 2: FMOC-Cl | Alternative 3: PITC (Edman's Reagent) |
| Chemistry | Urea formation (Isocyanate) | Urea formation (Activated Carbamate) | Carbamate formation (Chloroformate) | Thiourea formation (Isothiocyanate) |
| Target | 1° and 2° Amines | 1° and 2° Amines | 1° and 2° Amines | 1° and 2° Amines |
| Detection | UV (Low Sensitivity) | Fluorescence / MS (High Sensitivity) | Fluorescence (High Sensitivity) | UV (254 nm) |
| Derivative Stability | Moderate (Hydrolysis risk) | Excellent (Weeks at RT) | Good (days) | Good |
| Reagent Stability | Poor (Moisture sensitive) | Good (Hydrolyzes slowly to non-interfering AMQ) | Poor (Hydrolyzes to FMOC-OH) | Good |
| Reaction Time | Slow (>30 mins, often heated) | Fast (10 mins, 55°C) | Very Fast (<5 mins) | Slow (20-30 mins) |
| Major Drawback | Steric hindrance; Artifact peaks | Cost; Requires heating | Requires quenching (excess reagent fluoresces) | Volatile; Pungent; Slow |
Deep Dive: The Alternatives
Alternative 1: AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate)
Best For: High-throughput screening, LC-MS, and complex biological matrices.
Mechanism: AQC reacts with amines to form highly stable urea derivatives. Unlike isocyanates, the leaving group (N-hydroxysuccinimide) facilitates a clean reaction. Crucially, the excess AQC hydrolyzes to 6-aminoquinoline (AMQ), which does not interfere with the fluorescence detection of the derivatized amine, eliminating the need for extraction or quenching.
Why it wins:
-
MS Compatibility: The tag adds a predictable mass and enhances ionization efficiency (proton sponge effect of the quinoline ring).
-
Steric Freedom: Less sterically hindered than 2,3-dimethyl-6-nitrophenyl isocyanate, ensuring quantitative conversion of bulky secondary amines.
Alternative 2: FMOC-Cl (9-Fluorenylmethyl chloroformate)
Best For: Rapid automated workflows and environmental analysis.
Mechanism: FMOC-Cl reacts rapidly with amines under alkaline conditions. It is highly fluorescent.
Why it wins:
-
Speed: Reactions are often complete in seconds to minutes.
-
Fluorescence: Offers 100-1000x better sensitivity than nitro-aromatic UV tags.
Critical Caveat: Excess FMOC-Cl is fluorescent and must be quenched (reacted with a hydrophobic amine like adamantanamine) or removed via liquid-liquid extraction (e.g., with pentane) before injection.
Experimental Protocols
Protocol A: High-Stability Derivatization with AQC
Validated for HPLC-FL/MS applications.
Materials:
-
Borate Buffer (0.2 M, pH 8.8)
-
AQC Reagent (3 mg/mL in Acetonitrile)
-
Sample (Amine mixture in 0.1 M HCl or water)
Step-by-Step:
-
Buffer Addition: Aliquot 60 µL of Borate Buffer into a derivatization vial.
-
Sample Addition: Add 20 µL of the amine sample. Vortex briefly. Note: Ensure final pH is > 8.2 for efficient nucleophilic attack.
-
Reagent Addition: Add 20 µL of AQC reagent solution.
-
Incubation: Vortex immediately and heat at 55°C for 10 minutes .
-
Causality: Heating ensures the conversion of structurally hindered secondary amines and accelerates the hydrolysis of excess reagent into non-interfering byproducts.
-
-
Analysis: Inject directly onto the HPLC (C18 column).
Protocol B: Rapid Derivatization with FMOC-Cl
Validated for automated pre-column derivatization.
Materials:
-
Borate Buffer (0.2 M, pH 9.0)
-
FMOC-Cl (5 mM in Acetonitrile)
-
ADAM (1-Adamantanamine, 10 mM in Acetonitrile) - Quenching Agent
Step-by-Step:
-
Mix: Combine 10 µL Sample + 10 µL Borate Buffer.
-
React: Add 20 µL FMOC-Cl reagent. Shake/Vortex for 2 minutes at ambient temperature.
-
Quench: Add 20 µL ADAM solution. Shake for 1 minute.
-
Causality: ADAM reacts with the remaining FMOC-Cl to form a hydrophobic derivative that elutes late in the chromatogram, clearing the interference from the early-eluting analyte zone.
-
-
Analysis: Inject onto HPLC.
Visualizing the Chemistry
The following diagrams illustrate the reaction pathways and a decision logic for selecting the correct reagent.
Diagram 1: Reaction Mechanisms & Interference Pathways
Caption: Comparison of the hydrolytic instability of isocyanates (generating interfering anilines) versus the clean hydrolysis of AQC.
Diagram 2: Reagent Selection Decision Tree
Caption: Logic flow for selecting the optimal reagent based on amine class and sensitivity requirements.
References
-
National Institutes of Health (NIH). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (FMOC/OPA Comparison). [Link]
-
PubChem. Compound Summary: 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0). [Link]
A Senior Application Scientist's Guide to Quantitative Derivatization of Primary and Secondary Amines: A Comparative Analysis Featuring 2,3-Dimethyl-6-nitrophenyl Isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines, as well as phenolic compounds, is a cornerstone of many analytical workflows. Direct analysis of these compounds, particularly at low concentrations, can be hampered by poor chromatographic retention, low ionization efficiency in mass spectrometry, or the absence of a suitable chromophore for UV-Vis detection. Chemical derivatization is a powerful strategy to overcome these limitations, enhancing the analytical properties of the target molecules.
This guide provides an in-depth technical comparison of derivatization strategies, with a focus on isocyanate-based reagents. We will delve into the quantitative analysis of derivatization efficiency, using 2,3-Dimethyl-6-nitrophenyl isocyanate as a focal point to explore the impact of chemical structure on reactivity and detectability. This document will provide not only the "how" but, more importantly, the "why" behind experimental choices, empowering you to select and optimize the ideal derivatization strategy for your specific analytical challenge.
The Principle of Isocyanate Derivatization
Isocyanates (R-N=C=O) are highly reactive electrophiles that readily undergo nucleophilic addition with primary and secondary amines to form stable urea derivatives. They can also react with phenols to form carbamates, albeit typically under more forcing conditions. This reaction is the foundation of their utility as derivatizing agents. The addition of the isocyanate tag can significantly improve the analytical characteristics of the analyte by:
-
Introducing a Chromophore: Phenyl isocyanates and their substituted analogues, particularly those with nitro groups, introduce a strong UV-absorbing moiety, enabling sensitive detection by HPLC-UV.
-
Enhancing Lipophilicity: The derivatization process increases the molecular weight and often the lipophilicity of the analyte, leading to better retention and separation in reversed-phase chromatography.
-
Improving Ionization Efficiency: For mass spectrometry applications, the derivative may exhibit improved ionization efficiency compared to the underivatized analyte.
The general reaction mechanism for the derivatization of a primary amine with an isocyanate is a nucleophilic addition, as depicted below. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen of the isocyanate, resulting in a stable urea derivative.
Caption: Generalized reaction of a primary amine with an isocyanate to form a stable urea derivative.
Evaluating 2,3-Dimethyl-6-nitrophenyl Isocyanate: A Structural Perspective
While specific quantitative performance data for 2,3-Dimethyl-6-nitrophenyl isocyanate is not extensively published in comparative studies, we can infer its characteristics based on its structure:
-
Nitro Group (-NO₂): The presence of a strong electron-withdrawing nitro group on the phenyl ring is expected to significantly increase the electrophilicity of the isocyanate carbon. This should lead to a faster reaction rate with nucleophiles compared to unsubstituted phenyl isocyanate. The nitro group also acts as a powerful chromophore, likely enabling low-level detection by HPLC-UV.
-
Dimethyl Groups (-CH₃): The two methyl groups are electron-donating and introduce steric hindrance. Their position ortho to the isocyanate and nitro groups could influence the reaction kinetics. While electronic effects might be secondary to the nitro group, steric hindrance could potentially decrease the reaction rate with bulky amines or phenols compared to less substituted isocyanates.
A Comparative Landscape of Derivatizing Agents for Amines
To objectively assess the potential performance of 2,3-Dimethyl-6-nitrophenyl isocyanate, it is crucial to compare it with other well-established derivatizing agents. The choice of reagent is dictated by the analyte, the matrix, the required sensitivity, and the available instrumentation.
| Derivatizing Agent Class | Example Reagent | Target Analytes | Detection Method | Key Advantages | Key Disadvantages |
| Isocyanates | Phenyl isocyanate, 1-(2-Methoxyphenyl)piperazine (MPP) | Primary & Secondary Amines | HPLC-UV, LC-MS | Forms stable derivatives, good for UV detection. | Can react with other nucleophiles (e.g., water, alcohols). |
| Chloroformates | Dansyl Chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines, Phenols | HPLC-FLD, HPLC-UV, LC-MS | High sensitivity (especially with fluorescence), Fmoc-Cl derivatives are very stable. | Dansyl chloride can have long reaction times and react with other nucleophiles[1][2]. |
| Aldehydes | o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | Very fast reaction, highly sensitive for primary amines. | Derivatives can be unstable, does not react with secondary amines[1]. |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | GC-MS | Produces volatile derivatives suitable for GC. | Derivatives are moisture-sensitive. |
Experimental Protocols for Quantitative Derivatization Efficiency
To quantitatively assess the efficiency of a derivatization reaction, a well-designed experimental protocol is paramount. Below are generalized, yet detailed, step-by-step methodologies for evaluating a derivatizing agent like 2,3-Dimethyl-6-nitrophenyl isocyanate.
Experimental Workflow
Caption: A generalized workflow for the quantitative evaluation of a derivatization reaction.
Protocol 1: Determination of Derivatization Yield by HPLC-UV
This protocol allows for the determination of the reaction yield by comparing the peak area of the derivatized analyte to a standard curve of the pure, synthesized derivative.
1. Materials and Reagents:
-
Analyte of interest (e.g., a primary or secondary amine)
-
2,3-Dimethyl-6-nitrophenyl isocyanate
-
Internal Standard (IS), structurally similar to the analyte but chromatographically resolved
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer (e.g., borate buffer, pH 8.5)
-
Quenching reagent (e.g., a primary amine like butylamine, if needed)
-
Synthesized and purified standard of the analyte derivative
2. Standard Preparation:
-
Prepare a stock solution of the analyte and the IS in ACN.
-
Prepare a stock solution of 2,3-Dimethyl-6-nitrophenyl isocyanate in ACN.
-
Prepare a calibration curve of the purified derivative standard in ACN over the desired concentration range.
3. Derivatization Procedure:
-
In a vial, combine 100 µL of the analyte solution, 50 µL of the IS solution, and 200 µL of borate buffer.
-
Add 100 µL of the 2,3-Dimethyl-6-nitrophenyl isocyanate solution (a molar excess is typically required).
-
Vortex and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes). Optimization of time and temperature is critical.
-
After incubation, cool the reaction mixture to room temperature.
-
(Optional) If excess derivatizing reagent interferes with chromatography, add a quenching reagent and allow it to react.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid, for example).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivative. For a nitrophenyl derivative, this will likely be in the range of 254-350 nm.
-
Injection Volume: 10 µL.
5. Calculation of Derivatization Efficiency:
-
Quantify the concentration of the formed derivative using the calibration curve of the pure standard.
-
Derivatization Yield (%) = (Concentration of derivative measured / Initial concentration of analyte) x 100.
Comparison with Alternative Derivatization Agents: A Data-Driven Perspective
While we have inferred the properties of 2,3-Dimethyl-6-nitrophenyl isocyanate, a direct comparison with established reagents requires experimental data. The following table summarizes typical performance characteristics of common derivatizing agents for primary and secondary amines.
| Parameter | Dansyl Chloride | Fmoc-Cl | OPA/Thiol | Isocyanates (General) |
| Reaction Time | 30-60 min | 1-10 min | 1-2 min | 15-60 min |
| Reaction Temperature | 40-60°C | Room Temperature | Room Temperature | Room Temperature to 60°C |
| Derivative Stability | Good | Excellent | Poor to Moderate | Generally Good |
| Selectivity | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary Amines | Primary & Secondary Amines |
| Detection Limit (LOD) | Low picomole | High femtomole to low picomole | Femtomole | Picomole |
Note: Performance can vary significantly based on the specific analyte and reaction conditions.
Trustworthiness and Self-Validation in Derivatization Protocols
A robust derivatization protocol must be a self-validating system. This is achieved through:
-
Use of an Internal Standard: An internal standard corrects for variations in sample preparation, injection volume, and instrument response. The ideal IS is structurally similar to the analyte but not present in the sample.
-
Method Validation: A thorough method validation according to ICH guidelines or similar standards is essential. This includes assessing linearity, accuracy, precision, selectivity, and stability.
-
Spiked Samples: Spiking the sample matrix with a known concentration of the analyte before derivatization helps to assess the impact of the matrix on derivatization efficiency and recovery.
Conclusion and Recommendations
The selection of a derivatizing agent is a critical decision in the development of a robust analytical method for amines and phenols. While 2,3-Dimethyl-6-nitrophenyl isocyanate is a theoretically promising reagent due to its electron-withdrawing nitro group and chromophore, its performance must be empirically evaluated against established alternatives.
For high-throughput applications requiring the analysis of primary amines with maximum sensitivity, OPA derivatization followed by fluorescence detection is often the method of choice, provided the derivative instability can be managed. For methods demanding high stability and sensitivity for both primary and secondary amines, Fmoc-Cl is an excellent candidate.
Isocyanates, including nitrophenyl isocyanates, offer a valuable alternative, particularly when UV detection is preferred and stable derivatives are required. The enhanced reactivity predicted for 2,3-Dimethyl-6-nitrophenyl isocyanate could translate to faster reaction times or milder reaction conditions compared to other isocyanates. However, potential steric hindrance from the dimethyl groups warrants investigation.
Ultimately, the optimal derivatization strategy is application-dependent. We recommend a systematic evaluation of several classes of reagents, using the protocols outlined in this guide, to identify the most suitable method for your specific analytical needs. This empirical approach, grounded in a solid understanding of the underlying chemical principles, will ensure the development of a quantitative, reliable, and robust analytical method.
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8853538. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
- Gómez-Alonso, S., Hermosín-Gutiérrez, I., & García-Romero, E. (2007). A simple and rapid method for the analysis of biogenic amines in wines by high-performance liquid chromatography with pre-column derivatization and ultraviolet detection.
-
Sang, R., et al. (2018). A pre-column derivatization method for the HPLC-FLD determination of dimethyl and diethyl amine in pharmaceuticals. Molecules, 23(11), 2978. [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). Foods, 11(23), 3894. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Journal of Analytical Methods in Chemistry, 2020, 8853538. [Link]
Sources
- 1. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of 2,3-Dimethyl-6-nitrophenyl isocyanate for Chiral Analysis of Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral analysis, the selection of an appropriate derivatizing agent is paramount to achieving accurate and reproducible results. This guide provides a comprehensive cross-validation of 2,3-Dimethyl-6-nitrophenyl isocyanate as a chiral derivatizing agent for primary and secondary amines, comparing its performance against established reagents. By examining the underlying chemical principles and presenting available performance data, this document serves as a technical resource for researchers engaged in enantioselective chromatography and analysis.
Introduction: The Critical Role of Chiral Derivatization
The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. Chiral derivatization followed by chromatography on an achiral stationary phase is a robust and widely adopted strategy for this purpose. The ideal chiral derivatizing agent should react rapidly and quantitatively with the analyte under mild conditions, forming stable diastereomers with significant chromatographic resolution.
2,3-Dimethyl-6-nitrophenyl isocyanate is a chiral derivatizing agent designed for the analysis of enantiomeric amines. The presence of a nitro group can enhance the ultraviolet (UV) absorbance of the resulting derivatives, facilitating sensitive detection. The steric hindrance introduced by the two methyl groups on the phenyl ring can contribute to the chiral recognition and chromatographic separation of the diastereomeric urea derivatives formed upon reaction with a chiral amine.
Mechanism of Action: Diastereomer Formation
The fundamental principle of chiral derivatization with 2,3-Dimethyl-6-nitrophenyl isocyanate lies in the formation of diastereomers. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, such as the amino group (-NH2) of the analyte. The reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate. This results in the formation of a stable urea linkage, covalently connecting the chiral derivatizing agent to the chiral analyte.
Comparative Analysis with Alternative Reagents
The performance of 2,3-Dimethyl-6-nitrophenyl isocyanate is best understood in the context of other widely used chiral derivatizing agents. This section provides a comparative overview with two prominent alternatives: Marfey's Reagent and 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
| Feature | 2,3-Dimethyl-6-nitrophenyl isocyanate | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) |
| Reactive Group | Isocyanate (-NCO) | Fluorodinitrophenyl | Isothiocyanate (-NCS) |
| Analyte Compatibility | Primary and secondary amines | Primary and secondary amines, thiols | Primary and secondary amines |
| Reaction Conditions | Typically mild, room temperature | Mildly basic, elevated temperature (e.g., 40°C) | Room temperature |
| Derivative Stability | Generally stable ureas | Stable | Stable thioureas |
| Detection | UV | UV (strong chromophore) | UV |
| Chromatographic Separation | Dependent on analyte structure | Generally provides good resolution for amino acids[1][2][3] | Effective for a range of amines and amino acids[4] |
Key Considerations:
-
Reactivity and Selectivity: Isocyanates are generally more reactive than isothiocyanates, which can be advantageous for rapid derivatization but may also lead to side reactions with other nucleophiles present in the sample matrix. Isothiocyanates often exhibit higher selectivity towards amines.[5]
-
Chromatophore Strength: Marfey's reagent is renowned for its strong chromophore, leading to high sensitivity in UV detection.[1][2][3] The nitro group in 2,3-Dimethyl-6-nitrophenyl isocyanate also provides a good chromophore.
-
Chiral Recognition: The efficiency of chiral recognition and the resulting chromatographic separation are highly dependent on the specific structures of both the derivatizing agent and the analyte. The bulky and rigid structure of GITC, derived from a carbohydrate, often leads to excellent enantioseparation.[4] The steric environment created by the dimethyl and nitro groups on the phenyl ring of 2,3-Dimethyl-6-nitrophenyl isocyanate is designed to induce significant differences in the physical properties of the resulting diastereomers, facilitating their separation.
Experimental Protocols
While specific, validated protocols for 2,3-Dimethyl-6-nitrophenyl isocyanate are not widely published, a general procedure for the derivatization of amines with an isocyanate reagent can be outlined. It is crucial to optimize these conditions for each specific analyte.
General Derivatization Protocol for Chiral Amines:
-
Sample Preparation: Dissolve a known amount of the racemic amine analyte in an aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of 2,3-Dimethyl-6-nitrophenyl isocyanate to the analyte solution. The use of an excess of the derivatizing agent helps to ensure complete reaction of the analyte.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC analysis.
-
Quenching (Optional): If necessary, quench any excess isocyanate by adding a small amount of a primary amine (e.g., butylamine) or an alcohol (e.g., methanol).
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a suitable achiral column (e.g., C18) and a UV detector.
Data Interpretation and Validation
The result of a successful chiral derivatization and chromatographic separation will be a chromatogram showing two distinct peaks corresponding to the two diastereomers. The area of each peak is proportional to the concentration of the corresponding enantiomer in the original sample.
Key Validation Parameters:
-
Resolution (Rs): The degree of separation between the two diastereomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Linearity: The linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Derivative Stability: The stability of the formed diastereomers over time under specific storage conditions.
Conclusion and Future Perspectives
2,3-Dimethyl-6-nitrophenyl isocyanate presents a viable option for the chiral derivatization of primary and secondary amines. Its isocyanate functionality ensures rapid reaction, while the substituted phenyl ring provides a chromophore for UV detection and the potential for effective chiral recognition.
However, a direct, data-driven comparison with more established reagents like Marfey's reagent and GITC is limited by the lack of published, peer-reviewed studies focusing specifically on the performance of 2,3-Dimethyl-6-nitrophenyl isocyanate. Researchers considering this reagent should undertake a thorough in-house validation, optimizing reaction conditions and comparing its performance against at least one other established method for their specific analyte and matrix.
Future studies should focus on generating and publishing comprehensive datasets that detail the reaction kinetics, derivative stability, and chromatographic performance of 2,3-Dimethyl-6-nitrophenyl isocyanate across a range of chiral amines. Such data will be invaluable for the scientific community to make informed decisions when selecting the most appropriate chiral derivatizing agent for their analytical challenges.
References
- Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
- Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Amino Acids, 41(5), 1191-1213.
- Bhushan, R., & Kumar, V. (2017). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
- Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and (+)-1-(9-fluorenyl)ethyl chloroformate. Analytical Chemistry, 59(8), 1191-1195.
- Imai, K., Fukushima, T., Santa, T., Homma, H., Hamai, S., & Yoshino, K. (1996). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- Kinoshita, T., Kasahara, Y., & Nimura, N. (1981). Reversed-phase high-performance liquid chromatographic resolution of non-esterified D- and L-amino acids by derivatization with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate and 2,3,4-tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate.
- Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
- Tsiasioti, A., Zacharis, C. K., & Tzanavaras, P. D. (2022).
Sources
- 1. ovid.com [ovid.com]
- 2. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 5. researchgate.net [researchgate.net]
cost-benefit analysis of using 2,3-Dimethyl-6-nitrophenyl isocyanate in synthesis
This guide provides a strategic cost-benefit analysis and technical roadmap for researchers utilizing 2,3-Dimethyl-6-nitrophenyl isocyanate in synthesis. It prioritizes experimental autonomy, safety, and economic efficiency.
Executive Summary: The "Make vs. Buy" Verdict
For 90% of research applications, in-house synthesis (Make) is the superior strategy over commercial procurement (Buy) for 2,3-Dimethyl-6-nitrophenyl isocyanate.
-
Availability: The isocyanate (CAS 302912-25-0) is rarely a stock item; it is typically a "make-to-order" product with lead times of 2-4 weeks.
-
Cost Efficiency: The precursor, 2,3-Dimethyl-6-nitroaniline (CAS 59146-96-2), is a commodity chemical available at <$2.00/g.[1][2] Converting it to the isocyanate yields a cost savings of approximately 85-90% compared to custom synthesis quotes.
-
Stability: As a sterically hindered, electron-deficient isocyanate, it has moderate stability but is best generated fresh to avoid hydrolysis or dimerization during long-term storage.
Technical Profile & Reactivity Analysis
Understanding the steric and electronic landscape of this molecule is critical for reaction success.
Structural Dynamics
-
Steric Hindrance (High): The isocyanate group is flanked by a 2-methyl group and a 6-nitro group. This "ortho-ortho" substitution creates a significant steric wall.
-
Consequence: Nucleophilic attack (e.g., by amines to form ureas) will be slower than with phenyl isocyanate. Higher temperatures or catalysts (DMAP) may be required.
-
-
Electronic Effects (Deactivating): The 6-nitro group is a strong electron-withdrawing group (EWG).
-
Consequence: The precursor aniline is weakly nucleophilic, making the formation of the isocyanate (phosgenation) sluggish. However, once formed, the isocyanate carbon is highly electrophilic, partially counteracting the steric hindrance during downstream coupling.
-
Application Context
This isocyanate is a specialized building block used primarily to introduce the 2,3-dimethyl-6-nitrophenyl motif into:
-
Substituted Ureas: Potential kinase inhibitors where the nitro group serves as a hydrogen-bond acceptor or a masked amine.
-
Carbamates: For prodrug derivation or protecting group strategies.
-
Heterocyclic Synthesis: Precursor for cyclization into benzimidazolones after nitro reduction.
Cost-Benefit Analysis
The following table contrasts the acquisition routes for a standard 10g campaign.
| Metric | Route A: Commercial Purchase | Route B: In-House Synthesis (Recommended) |
| Source Material | 2,3-Dimethyl-6-nitrophenyl isocyanate | 2,3-Dimethyl-6-nitroaniline + Triphosgene |
| Approx. Cost (10g) | $450 - $800 (Custom Quote) | $40 - $60 (Materials) |
| Lead Time | 2 - 4 Weeks | 2 Days (Synthesis + Purification) |
| Purity Risk | Medium (Hydrolysis during shipping) | Low (Freshly prepared) |
| Safety Profile | High (No phosgene handling) | Moderate (Requires Triphosgene handling) |
| Scalability | Low (Linear cost increase) | High (Economies of scale on aniline) |
Decision Matrix:
-
Choose Route A (Buy) if you need <500mg for a single screen and lack a fume hood with reliable ventilation.
-
Choose Route B (Make) for any quantity >1g or if the compound is part of a SAR (Structure-Activity Relationship) library.
Experimental Protocols
Method A: Triphosgene-Mediated Synthesis (Standard)
Best for isolating the pure isocyanate.
Safety Note: Triphosgene is a solid phosgene equivalent. It releases phosgene gas upon heating or reaction. Must be performed in a well-ventilated fume hood.
Reagents:
-
2,3-Dimethyl-6-nitroaniline (1.0 eq)[1]
-
Triphosgene (0.4 eq) (Provides 1.2 eq phosgene)
-
Triethylamine (2.2 eq) or Proton Sponge (for acid scavenging)
-
Dichloromethane (DCM) or Toluene (anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N2 inlet. Connect the exhaust to a caustic scrubber (20% NaOH solution) to neutralize escaping phosgene.
-
Dissolution: Dissolve triphosgene (0.4 eq) in anhydrous DCM (0.2 M relative to aniline). Cool to 0°C.
-
Addition: Dissolve 2,3-dimethyl-6-nitroaniline (1.0 eq) and Triethylamine (2.2 eq) in DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Why? Adding amine to phosgene (inverse addition) prevents the formation of symmetrical urea by-products, which is critical given the steric bulk.
-
-
Reaction: Allow to warm to room temperature, then reflux for 2–4 hours.
-
Monitoring: Monitor by IR (appearance of strong -N=C=O peak ~2270 cm⁻¹) or TLC (aliquot quenched with methanol to form methyl carbamate).
-
-
Workup: Cool the mixture. Filter off the amine-hydrochloride salts (if precipitated). Concentrate the filtrate under reduced pressure.
-
Purification: The residue is usually pure enough for use. If needed, distill under high vacuum (Kugelrohr) or recrystallize from dry hexane/toluene.
Method B: In-Situ Generation (One-Pot Urea Synthesis)
Best for library synthesis where isolation is unnecessary.
Protocol:
-
Dissolve 2,3-dimethyl-6-nitroaniline (1.0 eq) in dry THF.
-
Add Triphosgene (0.4 eq) and heat to reflux for 3 hours (no base needed initially if refluxing drives off HCl, though base speeds it up).
-
Cool to RT. Purge with N2 to remove excess phosgene/HCl.
-
Add the nucleophile (e.g., secondary amine, 1.1 eq) and Triethylamine (2.0 eq).
-
Stir at RT or 50°C until conversion is complete.
Visualizations
Pathway Diagram: Synthesis & Reactivity Flow
This diagram illustrates the conversion of the aniline to the isocyanate and its downstream divergence.
Caption: Synthesis pathway from aniline precursor to isocyanate, highlighting the steric constraints affecting downstream reactivity.
Decision Tree: Procurement Strategy
A logic flow to determine the most cost-effective acquisition method.
Caption: Strategic decision matrix for sourcing the isocyanate based on quantity, safety infrastructure, and timeline.
References
-
Organic Chemistry Portal. (2023). Synthesis of Isocyanates and Ureas using Triphosgene. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Compound Summary: 2,3-dimethyl-6-nitrophenol (Related Metabolite). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Mechanochemical synthesis of thioureas and ureas. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
